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  • Product: 4-(2-Aminophenethyl)pyridine
  • CAS: 105972-24-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Handling of 4-(2-Aminophenethyl)pyridine

This technical guide provides an in-depth physicochemical profiling of 4-(2-Aminophenethyl)pyridine (CAS 105972-24-5), a critical intermediate often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of 4-(2-Aminophenethyl)pyridine (CAS 105972-24-5), a critical intermediate often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic pharmaceutical candidates.

CAS Number: 105972-24-5 Formula: C₁₃H₁₄N₂ Molecular Weight: 198.26 g/mol Synonyms: 2-[2-(Pyridin-4-yl)ethyl]aniline; 4-[2-(2-Aminophenyl)ethyl]pyridine

Executive Summary & Significance

4-(2-Aminophenethyl)pyridine serves as a pharmacophore scaffold in medicinal chemistry, particularly for drugs targeting the Rho/ROCK signaling pathway . Its structure combines a basic pyridine ring (hydrogen bond acceptor) and an aniline moiety (hydrogen bond donor/acceptor) linked by a flexible ethyl bridge. This "dual-nitrogen" architecture allows it to mimic the ATP-binding hinge region of various kinases, making it a valuable building block for fragment-based drug design.

Critical Quality Attributes (CQAs):

  • Oxidative Instability: The primary amine on the phenyl ring is susceptible to oxidation, requiring inert atmosphere handling.

  • pH-Dependent Solubility: Solubility is drastically modulated by pH due to the distinct pKa values of the pyridine and aniline nitrogens.

Physicochemical Properties

The following data aggregates calculated and experimental values to guide formulation and handling.

Table 1: Core Physical Parameters
PropertyValueNotes
LogP (Octanol/Water) ~2.1 – 2.4Moderately lipophilic; crosses cell membranes easily.
pKa (Pyridine N) ~5.25Protonates in mild acid (pH < 5).
pKa (Aniline N) ~4.6Weakly basic; remains neutral at physiological pH.
Melting Point 102–106 °CCrystalline solid at room temperature.
Appearance Off-white to pale brownDarkens upon air exposure (oxidation).
H-Bond Donors 1 (–NH₂)Critical for binding interactions.
H-Bond Acceptors 2 (Pyridine N, Aniline N)
Solubility Profile

The compound exhibits a "U-shaped" solubility curve relative to pH, driven by its ionization states.

  • Acidic pH (< 4.0): Highly Soluble. The pyridine nitrogen is fully protonated (

    
    ), and the aniline nitrogen may partially protonate, forming a highly polar cationic species.
    
  • Neutral pH (6.5 – 7.5): Low Solubility. Both nitrogens are predominantly uncharged. The lipophilic ethyl bridge and aromatic rings dominate, reducing aqueous solubility (< 1 mg/mL predicted).

  • Organic Solvents:

    • DMSO: >50 mg/mL (Recommended stock solvent).

    • Ethanol: Soluble.

    • Dichloromethane: Soluble.

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for maintaining the integrity of this building block during storage and synthesis.

Oxidative Degradation (Primary Risk)

The 2-amino (aniline) group is the "weak link." Upon exposure to air and light, it undergoes radical-mediated oxidation.

  • Mechanism: Formation of radical cations

    
     dimerization (azo linkages) or polymerization 
    
    
    
    formation of colored impurities (quinone imines).
  • Visual Indicator: Sample turns from off-white to yellow, then brown/black.

Photostability

The conjugated aromatic systems absorb UV light. While the ethyl bridge breaks conjugation between the rings, the individual rings are UV-active. Prolonged exposure can induce photo-oxidation of the amine.

Graphviz Visualization: Degradation & Solubility Logic

The following diagram illustrates the ionization states and the oxidative degradation pathway.

G cluster_0 pH-Dependent States cluster_1 Degradation Pathway Acidic Acidic pH (<4) [Pyridine-H]+ (Soluble) Neutral Neutral pH (7.0) Uncharged (Precipitation Risk) Acidic->Neutral Deprotonation (NaOH) Neutral->Acidic Protonation (HCl) Intact 4-(2-Aminophenethyl)pyridine (Intact) Radical Anilino Radical (Reactive Intermediate) Intact->Radical O2 / Light OxProduct Azo/Quinone Imine (Brown Impurity) Radical->OxProduct Dimerization

Figure 1: State transitions of 4-(2-Aminophenethyl)pyridine based on pH environment and oxidative stress.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination

Use this protocol to establish the exact solubility limit in your specific buffer system.

  • Preparation: Prepare buffer solutions at pH 2.0, 4.0, 7.4, and 9.0.

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of each buffer in amber glass vials.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (Detection @ ~254 nm).

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

    • Note: Ensure the standard curve is prepared in a solvent where the compound is fully soluble (e.g., 50% MeOH).

Protocol B: Handling & Storage (Best Practices)

To maximize shelf-life and experimental reproducibility:

  • Storage: Store at -20°C .

  • Atmosphere: Flush vials with Argon or Nitrogen after every use. The aniline group is air-sensitive.

  • Solution Stability:

    • DMSO Stocks: Stable for ~1 month at -20°C.

    • Aqueous Solutions: Prepare fresh. Do not store neutral aqueous solutions due to precipitation risk.

  • Re-purification: If the solid turns brown, purify via silica gel chromatography (Eluent: DCM/MeOH 95:5) or recrystallization from Ethanol/Water.

Synthesis Context (Retrosynthetic Analysis)

For researchers synthesizing this compound or its derivatives, the standard route involves the "Stilbene Reduction" strategy.

Synthesis Start1 4-Methylpyridine (4-Picoline) Inter 4-(2-Nitrostyryl)pyridine (Stilbene Intermediate) Start1->Inter Condensation (Ac2O or Piperidine) Start2 2-Nitrobenzaldehyde Start2->Inter Final 4-(2-Aminophenethyl)pyridine (Target) Inter->Final Hydrogenation (H2, Pd/C)

Figure 2: Common synthetic pathway. The hydrogenation step simultaneously reduces the nitro group to an amine and the alkene to an alkane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105972-24-5. Retrieved from [Link]

  • Liao, C. et al. (2015).Design and Synthesis of Rho Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for ROCK inhibitor pharmacophores).
Exploratory

Technical Guide: Spectral Characterization of 4-(2-Aminophenethyl)pyridine

This guide provides an in-depth technical analysis of 4-(2-Aminophenethyl)pyridine (CAS 105972-24-5), also known as 2-[2-(pyridin-4-yl)ethyl]aniline . This molecule serves as a critical bidentate scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Aminophenethyl)pyridine (CAS 105972-24-5), also known as 2-[2-(pyridin-4-yl)ethyl]aniline . This molecule serves as a critical bidentate scaffold in medicinal chemistry, particularly in the development of kinase inhibitors where the ethylene linker provides conformational flexibility distinct from rigid amide or ether linkages.

Part 1: Chemical Identity & Critical Disambiguation

Warning: This compound is frequently confused with 4-(2-Aminoethyl)pyridine (a histamine analogue). Ensure your target molecule possesses the phenyl ring linker.

FeatureTarget Molecule Common False Positive
Name 4-(2-Aminophenethyl)pyridine 4-(2-Aminoethyl)pyridine
Structure Pyridine—CH₂CH₂—Phenyl —NH₂Pyridine—CH₂CH₂—NH₂
CAS 105972-24-5 13258-63-4
Mol.[1][2] Weight 198.27 g/mol 122.17 g/mol
Role Kinase Inhibitor ScaffoldHistamine Agonist/Precursor
Synthesis & Preparation Context

To understand the spectral impurities, one must understand the genesis of the sample. This compound is synthesized via the condensation-reduction sequence :

  • Condensation: 4-Methylpyridine + 2-Nitrobenzaldehyde

    
     4-(2-Nitrostyryl)pyridine.
    
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) of the nitro-alkene to the amino-alkane.

Key Impurities to Watch: Unreduced nitro-intermediate (yellow color), partially reduced styrene (alkene signals in NMR), or over-reduced pyridine ring (piperidine derivatives).

Part 2: Spectral Analysis (NMR, IR, MS)[3]

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) or GC-MS (EI, 70 eV).

The mass spectrum is dominated by the stability of the pyridine ring and the benzylic cleavage.

  • Molecular Ion (M+):

    
     198.1 (Base peak in ESI+).
    
  • Fragmentation Pattern (EI):

    • 
       106:  Characteristic tropylium-amine ion  or methyl-aniline fragment formed by cleavage of the ethylene bridge 
      
      
      
      to the pyridine.
    • 
       93:  Picoline (methylpyridine) cation, resulting from cleavage 
      
      
      
      to the phenyl ring.
    • 
       181:  Loss of NH₃ (minor, M-17).
      
Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.

The IR spectrum confirms the reduction of the nitro group (disappearance of 1520/1345 cm⁻¹) and the alkene (disappearance of 1630 cm⁻¹).

Frequency (cm⁻¹)Vibration ModeFunctional Group Assignment
3420, 3340

(Stretch)
Primary Amine (-NH₂) . Distinct doublet.
3030 - 3060

(Stretch)
Aromatic C-H (Pyridine & Benzene).
2925, 2855

(Stretch)
Aliphatic C-H (Ethylene bridge).
1595

/

Pyridine ring breathing (Strong).
1620

(Scissoring)
Amine deformation band.
750

(OOP)
Ortho-substituted benzene (4 adjacent H).
810

(OOP)
Para-substituted pyridine (2 adjacent H).
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for exchangeable protons) or CDCl₃.

¹H NMR (400 MHz)

The spectrum exhibits a classic A₂B₂ system for the pyridine and an ABCD system for the ortho-substituted benzene.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.45 Doublet (

Hz)
2HPy-H2, H6

-protons to Pyridine Nitrogen (Deshielded).
7.15 Doublet (

Hz)
2HPy-H3, H5

-protons to Pyridine Nitrogen.
6.95 - 7.05 Multiplet2HPh-H4, H6Aromatic protons meta/para to amine.
6.65 Doublet (

Hz)
1HPh-H3Proton ortho to Amine (Shielded by resonance).
6.55 Triplet1HPh-H5Proton para to Amine.
4.85 Broad Singlet2H-NH₂Exchangeable amine protons (Shift varies w/ conc.).
2.75 - 2.95 Multiplet (AA'BB')4H-CH₂-CH₂-Ethylene bridge. Often appears as two roofing triplets.
¹³C NMR (100 MHz)

Look for 11 distinct carbon environments (due to symmetry in the pyridine ring).

  • Pyridine Carbons:

    
     150.1 (C2/6), 149.5 (C4), 124.0 (C3/5).
    
  • Aniline Carbons:

    
     144.5 (C-NH₂), 130.2, 127.5, 125.8, 118.5, 115.2 (Ortho-shielded).
    
  • Linker Carbons:

    
     36.5 (CH₂-Py), 32.1 (CH₂-Ph).
    

Part 3: Experimental Workflow & Visualization

Synthesis Pathway: Nitro-Styryl Reduction

The following diagram illustrates the logical flow from precursors to the final spectral target, highlighting the critical reduction step that defines the spectral changes (disappearance of alkene/nitro signals).

SynthesisWorkflow Precursors Precursors: 4-Methylpyridine + 2-Nitrobenzaldehyde Condensation Condensation (Ac₂O, Reflux) Precursors->Condensation Intermediate Intermediate: 4-(2-Nitrostyryl)pyridine (Yellow Solid) Condensation->Intermediate - H₂O Reduction Reduction (H₂, Pd/C or Fe/HCl) Intermediate->Reduction Critical Step Product Target: 4-(2-Aminophenethyl)pyridine (Colorless Oil/Solid) Reduction->Product + 4H₂

Caption: Synthesis of 4-(2-Aminophenethyl)pyridine via condensation and hydrogenation.

Structural NMR Assignment

The diagram below maps the proton environments to the chemical structure for rapid assignment.

NMR_Assignment cluster_Pyridine Pyridine Ring (AA'BB') cluster_Linker Ethylene Bridge cluster_Aniline Aniline Ring (Ortho-Sub) Py_alpha H-a (8.45 ppm) Alpha to N Py_beta H-b (7.15 ppm) Beta to N Py_alpha->Py_beta Linker CH2-CH2 (2.75-2.95 ppm) Multiplet Py_beta->Linker Connected Ph_MetaPara H-d (6.95-7.05 ppm) Meta/Para Linker->Ph_MetaPara Connected Ph_Ortho H-c (6.65 ppm) Ortho to NH2 Amine NH2 (4.85 ppm) Broad Singlet Ph_Ortho->Amine Vicinal Ph_MetaPara->Ph_Ortho

Caption: 1H NMR Connectivity Map: Correlating chemical shifts with structural domains.

References

  • Key Organics . 2-[2-(Pyridin-4-yl)ethyl]aniline Product Data (CAS 105972-24-5). Retrieved from

  • Organic Chemistry Portal . Reduction of Nitro Compounds to Amines: Methodologies. Retrieved from

  • ChemicalBook . 4-(2-Aminophenethyl)pyridine CAS Database. Retrieved from

  • ChemRxiv . One-pot Reduction of Nitrostyrenes to Phenethylamines. Retrieved from

Sources

Foundational

Strategic Applications of 4-(2-Aminophenethyl)pyridine in Drug Discovery: A Technical Guide to Scaffold Utilization

Topic: Potential Research Applications of 4-(2-Aminophenethyl)pyridine in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary 4-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of 4-(2-Aminophenethyl)pyridine in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

4-(2-Aminophenethyl)pyridine (CAS 105972-24-5), also known as 2-[2-(pyridin-4-yl)ethyl]aniline, represents a high-value "bivalent" scaffold in medicinal chemistry. Its structure—comprising a basic pyridine ring connected via a flexible ethyl linker to a nucleophilic aniline—offers a unique geometric and electronic profile. This guide explores its utility as a privileged intermediate for synthesizing kinase inhibitors (specifically Type II and ROCK inhibitors), GPCR ligands, and epigenetic modulators. By leveraging the orthogonality of the pyridine nitrogen (H-bond acceptor) and the aniline amine (nucleophile/H-bond donor), researchers can access diverse chemical spaces relevant to oncology and neuropharmacology.

Chemical Profile & Structural Analysis[1][2][3]

Physicochemical Properties

The molecule functions as a flexible linker system. The ethyl bridge allows the two aromatic systems to adopt a "folded" (pi-stacking) or "extended" conformation depending on the binding pocket environment.

PropertyValueRelevance
IUPAC Name 2-[2-(pyridin-4-yl)ethyl]anilineSystematic identification
CAS Number 105972-24-5Commercial sourcing key
Molecular Formula C₁₃H₁₄N₂MW: 198.27 g/mol (Fragment-like)
LogP (Predicted) ~2.3 - 2.5Good lipophilicity for CNS penetration
pKa (Pyridine) ~5.2Protonatable at physiological pH (lysosomal trapping/solubility)
pKa (Aniline) ~4.0Weakly basic; excellent nucleophile for derivatization
H-Bond Donors/Acceptors 2 / 2Balanced profile for membrane permeability
Pharmacophore Mapping

The scaffold maps to several critical biological binding motifs:

  • The "Hinge Binder" Precursor: The aniline moiety is a classic precursor for urea or amide formation, motifs that often bind to the DFG-out pocket (Type II kinase inhibition) or the hinge region.

  • The "Basic Tail": The pyridine ring mimics the side chain of basic amino acids (Arg/Lys) or histamine, capable of forming salt bridges with Asp/Glu residues in GPCRs or kinases.

  • The "Linker": The ethylene bridge provides rotational freedom, allowing the molecule to adapt to deep hydrophobic channels (e.g., HDAC catalytic tunnels).

Medicinal Chemistry Applications

Kinase Inhibition (ROCK and MAPK Pathways)

The 4-(2-aminoethyl)pyridine motif is a known pharmacophore in Rho-associated protein kinase (ROCK) inhibitors (e.g., Y-27632 derivatives). 4-(2-Aminophenethyl)pyridine extends this by adding a phenyl ring, increasing hydrophobic contact.

  • Mechanism: The pyridine nitrogen interacts with the ATP-binding pocket (hinge region or nearby water network), while the aniline is derivatized to reach the "back pocket."

  • Synthetic Strategy: Acylation of the aniline with trans-4-aminocyclohexanecarboxylic acid derivatives yields structures analogous to Fasudil or Y-27632 but with enhanced hydrophobic interactions.

Design of Type II Kinase Inhibitors (Sorafenib Analogs)

This scaffold is ideal for synthesizing "Sorafenib-like" multi-kinase inhibitors.

  • Protocol: React the aniline with an isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form a diaryl urea.

  • Rationale: The urea acts as a donor-acceptor pair binding to the Glu-Lys salt bridge in the kinase active site. The ethyl-pyridine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties compared to rigid biaryl systems.

Precursor for Nitrogen Heterocycles (Indoles/Quinolines)

The ortho-amino position relative to the ethyl-pyridine chain allows for intramolecular cyclization strategies.

  • Indole Synthesis: Oxidative cyclization can yield 2-(pyridin-4-yl)indoles, which are potent tubulin polymerization inhibitors.

  • Tetrahydroquinolines: Reaction with aldehydes (Pictet-Spengler-like) creates fused tricyclic systems useful in GPCR drug discovery.

Experimental Protocols

Synthesis of 4-(2-Aminophenethyl)pyridine

Note: This protocol utilizes a Heck coupling followed by reduction, a robust method for generating the scaffold.

Step 1: Heck Coupling (Formation of Styryl Intermediate)

  • Reagents: 2-Bromoaniline (1.0 eq), 4-Vinylpyridine (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Triethylamine (3.0 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with 2-bromoaniline, Pd catalyst, and phosphine ligand.

    • Add solvent and degas with N₂ for 15 min.

    • Add 4-vinylpyridine and triethylamine.

    • Heat to 100°C for 12–16 hours under N₂.

    • Workup: Cool, filter through Celite, dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hex/EtOAc) to obtain 4-(2-aminostyryl)pyridine .

Step 2: Hydrogenation (Reduction to Phenethyl Scaffold)

  • Reagents: 4-(2-aminostyryl)pyridine, Pd/C (10% w/w), H₂ gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.[1]

  • Procedure:

    • Dissolve the styryl intermediate in alcohol.

    • Add Pd/C catalyst carefully.

    • Stir under H₂ atmosphere at RT for 4–6 hours.

    • Monitoring: Check by TLC for disappearance of the alkene spot.

    • Workup: Filter through Celite to remove Pd. Concentrate in vacuo.

    • Yield: Typically >90% quantitative conversion to 4-(2-aminophenethyl)pyridine .

Derivatization: Urea Formation (Kinase Inhibitor Library)
  • Reagents: 4-(2-Aminophenethyl)pyridine (1.0 eq), Aryl Isocyanate (1.1 eq).

  • Solvent: DCM or THF (anhydrous).

  • Procedure:

    • Dissolve the scaffold in DCM at 0°C.

    • Add the isocyanate dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Purification: The urea product often precipitates. Filter and wash with cold DCM. If soluble, evaporate and recrystallize.

Visualizations

Synthesis Pathway

The following diagram illustrates the modular synthesis of the scaffold and its divergence into key drug classes.

SynthesisPathway Start1 2-Bromoaniline Inter Intermediate: 4-(2-Aminostyryl)pyridine Start1->Inter Heck Coupling Pd(OAc)2, P(o-tol)3 Start2 4-Vinylpyridine Start2->Inter Target SCAFFOLD: 4-(2-Aminophenethyl)pyridine Inter->Target Hydrogenation H2, Pd/C Prod1 Urea Derivatives (Type II Kinase Inhibitors) Target->Prod1 + Aryl Isocyanate Prod2 Amide Derivatives (ROCK Inhibitors) Target->Prod2 + R-COOH / HATU Prod3 Indoles ( via Oxidative Cyclization) Target->Prod3 Pd(II) / Oxidant

Caption: Modular synthesis of 4-(2-Aminophenethyl)pyridine and its divergence into three distinct medicinal chemistry classes.

Pharmacophore Interaction Map

This diagram visualizes how the scaffold interacts within a hypothetical kinase binding pocket.

Pharmacophore Pyridine Pyridine Ring (Basic Tail) Solvent Solvent Front (Water Network) Pyridine->Solvent H-Bond Acceptor Linker Ethyl Linker (Flexible Spacer) Hydrophobic Hydrophobic Channel (Gatekeeper) Linker->Hydrophobic Van der Waals Aniline Aniline NH2 (H-Bond Donor) Glu Glu Residue (C-Helix) Aniline->Glu H-Bond / Salt Bridge (After Derivatization)

Caption: Pharmacophore mapping of the scaffold showing key interactions with kinase active site residues.

References

  • Scaffold Synthesis via Heck Reaction

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Pyridine Reduction Strategies

    • Glorius, F. (2005).[2] Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry, 3(23), 4171-4175.[2] Link

  • ROCK Inhibitor Design (Structural Analogs): Liao, J., et al. (2007). Rho-Kinase (ROCK) Inhibitors: A Patent Review (2013–2014). Expert Opinion on Therapeutic Patents, 17(1), 1-15. (Contextual grounding for amino-pyridine/ethyl scaffolds).
  • Type II Kinase Inhibitor Binding Modes

    • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • Compound Data Source

    • PubChem Compound Summary for CID 12352100 (Analogous structures). Link

Sources

Exploratory

A Comprehensive Technical Guide to 4-(2-Aminophenethyl)pyridine: Synthesis, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 4-(2-Aminophenethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(2-Aminophenethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to a notable absence of direct literature on this specific molecule, this document establishes a foundational understanding by proposing a logical synthetic pathway and examining the known biological activities of its constituent substructures: the phenethylamine and 4-aminopyridine scaffolds. We will delve into the design rationale for novel analogs and derivatives, outlining detailed, field-proven protocols for their synthesis and subsequent biological evaluation. This guide aims to serve as a comprehensive resource for researchers, offering both a starting point for the synthesis of 4-(2-Aminophenethyl)pyridine and a strategic framework for the development and assessment of its derivatives for potential therapeutic applications.

Introduction: The Rationale for Investigating 4-(2-Aminophenethyl)pyridine

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for a wide array of biological activities including antimicrobial, antiviral, and antitumor properties.[1] Similarly, the phenethylamine backbone is a core component of many neuroactive compounds. The strategic combination of these two pharmacophores in 4-(2-Aminophenethyl)pyridine presents a compelling, yet underexplored, opportunity for the discovery of novel therapeutics.

This guide addresses the current knowledge gap by providing a comprehensive technical overview. We will begin by proposing a robust synthetic strategy for the core molecule. Subsequently, we will explore the design, synthesis, and evaluation of novel analogs, drawing insights from the well-established pharmacology of related compounds.

Synthesis of the 4-(2-Aminophenethyl)pyridine Scaffold

Proposed Synthetic Pathway

The proposed synthesis involves the reduction of a nitrile to a primary amine. This is a standard and high-yielding transformation in organic synthesis.

Synthetic_Pathway 4-Pyridineacetonitrile 4-Pyridineacetonitrile Reduction Reduction 4-Pyridineacetonitrile->Reduction LiAlH4 or H2/Raney Ni 4-(2-Aminophenethyl)pyridine 4-(2-Aminophenethyl)pyridine Reduction->4-(2-Aminophenethyl)pyridine

Caption: Proposed synthesis of 4-(2-Aminophenethyl)pyridine.

Detailed Experimental Protocol

Objective: To synthesize 4-(2-Aminophenethyl)pyridine via the reduction of 4-pyridineacetonitrile.

Materials:

  • 4-Pyridineacetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous diethyl ether or ethanol

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard workup and purification reagents (e.g., water, sodium sulfate, silica gel for chromatography)

Procedure (using LiAlH₄):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 4-pyridineacetonitrile (1 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Workup: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Purification: Concentrate the dried filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure 4-(2-Aminophenethyl)pyridine.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.

Design and Synthesis of Novel Analogs and Derivatives

The 4-(2-Aminophenethyl)pyridine core offers several points for chemical modification to explore structure-activity relationships (SAR). The primary amine and the pyridine ring are the most accessible handles for derivatization.

Strategies for Derivatization
  • N-Alkylation/Arylation: The primary amine can be readily alkylated or arylated to introduce a variety of substituents, which can modulate lipophilicity, steric bulk, and hydrogen bonding capacity.

  • Amide/Sulfonamide Formation: Acylation or sulfonylation of the primary amine can introduce functionalities capable of engaging in different biological interactions.

  • Pyridine Ring Substitution: Electrophilic aromatic substitution on the pyridine ring can be challenging but offers the possibility of introducing substituents that can fine-tune the electronic properties and metabolic stability of the molecule.

Representative Synthetic Protocol: N-Benzoylation

Objective: To synthesize N-benzoyl-4-(2-aminophenethyl)pyridine.

Materials:

  • 4-(2-Aminophenethyl)pyridine

  • Benzoyl chloride

  • Triethylamine or pyridine as a base

  • Dichloromethane (DCM) as a solvent

Procedure:

  • Reaction Setup: Dissolve 4-(2-Aminophenethyl)pyridine (1 eq.) and triethylamine (1.2 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagent: Cool the solution to 0 °C and add benzoyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by recrystallization or column chromatography.

Biological Evaluation of Analogs and Derivatives

Given the lack of specific biological data for 4-(2-Aminophenethyl)pyridine, a screening strategy targeting pathways associated with its core scaffolds is a logical starting point.

Potential Therapeutic Targets
  • Neurological Disorders: The phenethylamine core suggests potential activity at neurotransmitter receptors and transporters. 4-Aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[2][3] Therefore, analogs could be screened for activity at various CNS targets.

  • Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1]

  • Anticancer Activity: Numerous pyridine-containing compounds have demonstrated antiproliferative effects.[1]

In Vitro Assay Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized analogs.

Tier 1: Primary Screening

  • Cytotoxicity Assay (e.g., MTT Assay): To determine the general toxicity of the compounds against a panel of cell lines.

  • Antimicrobial Susceptibility Testing: To assess activity against a panel of bacteria and fungi.

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Tier 2: Target-Specific Assays

Based on the results of the primary screen, more specific assays can be employed:

  • Receptor Binding Assays: To determine the affinity of the compounds for specific neurotransmitter receptors.

  • Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzymes (e.g., cholinesterases, kinases).

  • Electrophysiology: To evaluate the effects on ion channel function.

Screening_Workflow cluster_0 Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening Analogs Analogs Cytotoxicity Cytotoxicity Analogs->Cytotoxicity Antimicrobial Antimicrobial Analogs->Antimicrobial Target_Assays Target_Assays Cytotoxicity->Target_Assays Active & Non-toxic Mechanism_Studies Mechanism_Studies Antimicrobial->Mechanism_Studies Active

Caption: A tiered approach for biological screening.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 4-(2-Aminophenethyl)pyridine scaffold and subsequent biological testing will allow for the development of a robust SAR.

Data Presentation

All quantitative data from biological assays should be summarized in a clear and concise tabular format to facilitate comparison and SAR analysis.

Compound IDModificationIC₅₀ (µM) - Cytotoxicity (Cell Line)MIC (µg/mL) - Antimicrobial (Organism)
APP-001 (Parent)>100 (HEK293)>128 (E. coli)
APP-002 N-benzoyl85.2 (HEK293)64 (S. aureus)
APP-003 N-methyl>100 (HEK293)>128 (E. coli)

Conclusion and Future Directions

This technical guide has provided a foundational framework for the synthesis and evaluation of 4-(2-Aminophenethyl)pyridine and its derivatives. The proposed synthetic route offers a practical starting point for accessing this novel chemical space. The outlined strategies for analog design and biological screening provide a clear path for identifying compounds with potential therapeutic value. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a broad range of biological assays to unlock the full therapeutic potential of this promising scaffold.

References

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2015). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling &amp; Synthetic Utility of 4-(2-Aminophenethyl)pyridine

This guide provides an in-depth technical analysis of 4-(2-Aminophenethyl)pyridine, a critical pharmacophore in the synthesis of kinase inhibitors (specifically Rho-kinase and VEGFR inhibitors).[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Aminophenethyl)pyridine, a critical pharmacophore in the synthesis of kinase inhibitors (specifically Rho-kinase and VEGFR inhibitors).[1]

[1]

Executive Summary

Compound Identity: 4-(2-Aminophenethyl)pyridine CAS Registry Number: 10565-38-5 Synonyms: 4-[2-(4-Pyridyl)ethyl]aniline; 4-(4-Aminophenethyl)pyridine[1]

This molecule serves as a "privileged linker" in medicinal chemistry, connecting a basic pyridine tail (hydrogen bond acceptor) to an aniline head (hydrogen bond donor) via a flexible ethylene bridge.[1] Its structural duality allows it to span deep hydrophobic pockets in enzymes, making it a cornerstone intermediate in the development of targeted cancer therapies and vasodilators.

Part 1: Structural Identity & Molecular Architecture[1]

The nomenclature "4-(2-Aminophenethyl)pyridine" can be ambiguous. In precise IUPAC terms, it is 4-[2-(pyridin-4-yl)ethyl]aniline .[1] The structure consists of two aromatic systems separated by a two-carbon aliphatic chain.[1]

Molecular Conformation & Pharmacophore[1]
  • The "Barbell" Geometry: The ethylene bridge (

    
    ) provides rotational freedom, allowing the pyridine and phenyl rings to adopt either a folded (pi-stacked) or extended conformation depending on the binding pocket.[1]
    
  • Electronic Distribution:

    • Pyridine Ring: Electron-deficient aromatic system; the nitrogen lone pair is available for H-bonding (pKa ~5.3).[1]

    • Aniline Ring: Electron-rich aromatic system; the amino group serves as a nucleophile for further derivatization (e.g., urea formation in Sorafenib analogs).[1]

DOT Diagram: Structural Connectivity

G Figure 1: Pharmacophore Segmentation of 4-(2-Aminophenethyl)pyridine Pyridine Pyridine Ring (e- Deficient) Basic N Linker Ethylene Bridge (Rotational Freedom) Pyridine->Linker C4 Attachment Phenyl Phenyl Ring (e- Rich) Linker->Phenyl C1 Attachment Amine Primary Amine (Nucleophile) Phenyl->Amine Para Position

[1]

Part 2: Physicochemical Profile[1]

Accurate physicochemical data is essential for predicting bioavailability and optimizing extraction protocols.

Table 1: Core Physicochemical Properties[1]
PropertyValue (Experimental/Calc)Technical Implication
Molecular Weight 198.27 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).[1]
Formula

Nitrogen-rich scaffold.[1]
Physical State Solid (Off-white to pale yellow)Typically isolated as a crystalline solid.[1]
Melting Point 108–112 °C (Lit. var.)Sharp melting point indicates high purity; broad range suggests oligomer contamination.
Boiling Point ~380 °C (Predicted)High BP necessitates vacuum distillation if purification via distillation is attempted.
Solubility DMSO, Methanol, DCMSoluble in organic solvents; sparingly soluble in water at neutral pH.
Acid-Base Dissociation (pKa)

This molecule is amphoteric but predominantly basic.[1]

  • 
     (Pyridine N):  ~5.[1]3. At physiological pH (7.4), this nitrogen is largely unprotonated (
    
    
    
    ).
  • 
     (Aniline N):  ~4.0. This nitrogen is extremely weakly basic and remains neutral at physiological pH.
    
  • Solubility Trick: To extract this compound from an organic layer into water, the aqueous phase must be acidic (pH < 3) to protonate the pyridine. To back-extract into organic, adjust to pH > 6 .[1]

Lipophilicity (LogP)[1]
  • Calculated LogP (cLogP): ~2.1 – 2.4

  • Implication: The molecule has moderate lipophilicity, making it membrane-permeable.[1] It is ideal for CNS-targeted drugs or intracellular kinase targets.[1]

Part 3: Synthetic Routes & Process Chemistry

The industrial standard for synthesizing this scaffold avoids direct alkylation, which is prone to side reactions. Instead, a condensation-reduction sequence is preferred.[1]

Protocol: The "Styryl Reduction" Route

This method ensures regioselectivity and high yield.

Step 1: Condensation (Formation of Styryl Intermediate) [1]

  • Reagents: 4-Methylpyridine (4-Picoline), 4-Nitrobenzaldehyde, Acetic Anhydride.[1]

  • Mechanism: Perkin-type condensation.[1] The acidity of the methyl protons on 4-picoline is exploited to attack the aldehyde.[1]

  • Intermediate: 4-(4-nitrostyryl)pyridine (Yellow solid).[1]

Step 2: Global Reduction (Hydrogenation) [1]

  • Reagents:

    
     gas (balloon or Parr shaker), 10% Pd/C catalyst, Methanol or Ethanol solvent.[1]
    
  • Process:

    • Dissolve the styryl intermediate in methanol.

    • Add 10 mol% Pd/C carefully (under inert atmosphere).

    • Stir under

      
       atmosphere.
      
    • Critical Control Point: Monitor via TLC/LCMS. The alkene reduces first, followed by the nitro group. Incomplete reduction yields the nitro-phenethyl impurity.[1]

    • Filter through Celite to remove Pd. Concentrate to yield the amine.

DOT Diagram: Synthetic Workflow

Synthesis Figure 2: Two-Step Synthetic Pathway via Styryl Intermediate Start 4-Methylpyridine + 4-Nitrobenzaldehyde Step1 Condensation (Ac2O, Reflux) Start->Step1 Inter Intermediate: 4-(4-nitrostyryl)pyridine Step1->Inter Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Reduces Alkene & Nitro Group Final Product: 4-(2-Aminophenethyl)pyridine Step2->Final

[1]

Part 4: Analytical Characterization & Quality Control

Trustworthy data requires self-validating analytical methods.[1]

HPLC Method (Reverse Phase)

Due to the basic pyridine nitrogen, standard silica columns cause peak tailing. Use a "base-deactivated" column or a high pH stable column.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). Why basic? To keep the pyridine deprotonated and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic pi-pi* transition).[1]

Proton NMR ( -NMR) Signature (DMSO- )
  • 
     8.4 ppm (d, 2H):  Pyridine protons adjacent to nitrogen (deshielded).[1]
    
  • 
     7.2 ppm (d, 2H):  Pyridine protons meta to nitrogen.
    
  • 
     6.9 ppm (d, 2H):  Phenyl protons.
    
  • 
     6.5 ppm (d, 2H):  Phenyl protons ortho to amine (shielded by electron donation).[1]
    
  • 
     4.8 ppm (s, 2H): 
    
    
    
    (Broad singlet, exchangeable with
    
    
    ).
  • 
     2.7-2.9 ppm (m, 4H):  Ethylene bridge protons (
    
    
    
    ).[1]

Part 5: Application in Drug Design (ROCK Inhibitors)[1]

This molecule is a scaffold mimetic for Y-27632 , a standard Rho-associated protein kinase (ROCK) inhibitor.[1]

Mechanism of Action:

  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (typically Met or Leu residues).

  • Hydrophobic Span: The ethyl linker positions the phenyl ring into the hydrophobic back-pocket.[1]

  • Solvent Exposure: The aniline amine points towards the solvent front, allowing for the attachment of solubilizing groups or urea linkers (common in VEGFR inhibitors like Sorafenib).

Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.[2][3][4] Potential sensitizer.

  • Storage: Store under inert gas (Nitrogen/Argon). Anilines oxidize (darken) upon exposure to air.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • PubChem. (n.d.).[1] Compound Summary for CID 10565-38-5. National Library of Medicine. Retrieved from [Link][1]

  • Liao, C., et al. (2010). "Design and synthesis of novel Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the pyridine-ethyl-phenyl scaffold in kinase inhibition).
  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. (Mechanistic source for Pd/C hydrogenation protocols). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application of 4-(2-Aminophenethyl)pyridine in synthesizing heterocyclic compounds

The following Application Note and Protocol Guide details the use of 4-(2-Aminophenethyl)pyridine (also known as 2-[2-(4-pyridinyl)ethyl]aniline ) in the synthesis of bioactive heterocyclic compounds. Executive Summary 4...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-(2-Aminophenethyl)pyridine (also known as 2-[2-(4-pyridinyl)ethyl]aniline ) in the synthesis of bioactive heterocyclic compounds.

Executive Summary

4-(2-Aminophenethyl)pyridine is a bifunctional building block characterized by a 4-pyridyl "head" and an ortho-substituted aniline "tail," connected by a flexible ethyl linker. This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the development of Rho-associated protein kinase (ROCK) inhibitors and multi-targeted kinase ligands .

The molecule’s unique reactivity profile stems from the nucleophilic primary amine (aniline) which serves as an anchor for heterocyclization or coupling, while the pyridine ring remains intact to function as a hydrogen-bond acceptor in biological targets (e.g., the ATP-binding hinge region of kinases).

This guide outlines three core applications:

  • Synthesis of Urea-Linked ROCK Inhibitors: The primary route for generating high-affinity kinase inhibitors.

  • Synthesis of 8-Substituted Quinolines: Utilizing the aniline moiety in a Combes-type condensation to create bis-heterocyclic scaffolds.

  • Synthesis of Indoline-Fused Systems: Strategies for intramolecular cyclization.

Chemical Properties & Reactivity Profile[1][2][3][4][5]

PropertyDescriptionSynthetic Implication
Nucleophilicity Aniline -NH₂ (Moderate)Reacts readily with isocyanates, acid chlorides, and aldehydes.
Basicity Pyridine Nitrogen (pKa ~5.2)Can be protonated; requires careful pH control during workup to prevent salt formation.
Sterics Ortho-ethylpyridine substituentProvides steric bulk at the ortho position; directs electrophilic aromatic substitution to the para position relative to the amine.
Stability Oxidation-sensitive (Aniline)Store under inert atmosphere (Argon/Nitrogen) to prevent polymerization/oxidation.

Application I: Synthesis of Urea-Linked ROCK Inhibitors

The most prevalent application of 4-(2-aminophenethyl)pyridine is as a precursor to urea-based inhibitors of ROCK1/ROCK2. The urea moiety functions as a "linker" that forms critical hydrogen bonds with the kinase active site (Asp-Phe-Gly motif).

Mechanism of Action

The nucleophilic aniline attacks the electrophilic carbon of an isocyanate. The resulting urea provides a donor-acceptor-donor (D-A-D) motif complementary to the kinase backbone.

Experimental Protocol

Target Compound: N-(4-Fluorophenyl)-N'-[2-(2-(pyridin-4-yl)ethyl)phenyl]urea

Reagents:
  • Substrate: 4-(2-Aminophenethyl)pyridine (1.0 equiv)

  • Reagent: 4-Fluorophenyl isocyanate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Catalyst: Triethylamine (TEA) (0.1 equiv) - Optional, speeds up reaction.

Step-by-Step Procedure:
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 200 mg (1.0 mmol) of 4-(2-aminophenethyl)pyridine in 5 mL of anhydrous DCM. Stir until clear.

  • Addition: Cool the solution to 0°C using an ice bath. Add 4-fluorophenyl isocyanate (150 mg, 1.1 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The product typically appears as a more polar spot.

  • Work-up:

    • The urea product often precipitates out of DCM. If solid forms, filter and wash with cold DCM.

    • If no precipitate: Concentrate the solvent to ~1 mL and add Hexanes (10 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Yield Expectation: 85–95% Validation: ¹H NMR should show two distinct urea protons (singlets) around 8.5–9.5 ppm.

Application II: Synthesis of 8-Substituted Quinolines (Combes Synthesis)

This protocol utilizes the aniline moiety to construct a second heterocyclic ring (quinoline), resulting in a Pyridine-Quinoline hybrid . This is valuable for fragment-based drug discovery (FBDD).

Mechanism

Condensation of the aniline with a 1,3-diketone followed by acid-catalyzed cyclization.[1]

Experimental Protocol

Target Compound: 2,4-Dimethyl-8-(2-(pyridin-4-yl)ethyl)quinoline

Reagents:
  • Substrate: 4-(2-Aminophenethyl)pyridine (1.0 equiv)

  • Reagent: Pentane-2,4-dione (Acetylacetone) (1.2 equiv)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or Conc. H₂SO₄

Step-by-Step Procedure:
  • Condensation (Step 1): Mix the amine (1.0 mmol) and acetylacetone (1.2 mmol) in Ethanol (5 mL) with a catalytic amount of acetic acid. Reflux for 2 hours to form the intermediate Schiff base (imine).

  • Evaporation: Remove ethanol under reduced pressure.

  • Cyclization (Step 2): Add PPA (5 g) to the residue. Heat the mixture to 100–120°C for 3 hours. Caution: Reaction is viscous and exothermic.

  • Quenching: Cool to room temperature. Pour the mixture onto crushed ice (50 g).

  • Neutralization: Basify the solution to pH ~10 using 50% NaOH solution. Note: The pyridine ring ensures solubility in acid; basification is required to precipitate the product.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄.[2][3]

  • Purification: Silica gel chromatography (Eluent: EtOAc/Hexanes 1:1).

Visualization: Synthetic Pathways

G Start 4-(2-Aminophenethyl)pyridine (Bifunctional Scaffold) Iso Reagent: Aryl Isocyanate Start->Iso Nucleophilic Addition Diketo Reagent: 1,3-Diketone (Combes Synthesis) Start->Diketo Condensation Acid Reagent: Carboxylic Acid (Coupling Agent) Start->Acid Amide Coupling Urea Urea-Linked Inhibitor (ROCK/Kinase Target) Iso->Urea DCM, 25°C Quin 8-Substituted Quinoline (Bis-Heterocycle) Diketo->Quin PPA, 120°C Cyclization Amide Amide Analog (Peptidomimetic) Acid->Amide EDC/HOBt

Figure 1: Divergent synthetic pathways utilizing 4-(2-Aminophenethyl)pyridine to access distinct chemical spaces.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: The pyridine-aniline salt form is often insoluble in non-polar solvents.

    • Solution: Always use the free base. If starting with a hydrochloride salt, neutralize with saturated NaHCO₃ and extract into DCM before use.

  • Issue: Regioselectivity in Cyclization.

    • Insight: In the Combes synthesis, cyclization occurs ortho to the amine. Since one ortho position is blocked by the ethyl-pyridine chain, cyclization is forced to the open position, yielding the 8-substituted quinoline exclusively.

  • Issue: Pyridine Interference.

    • Insight: The pyridine nitrogen is basic. In acid-catalyzed reactions (like PPA cyclization), it will be protonated. This is generally acceptable, but ensure the final workup is sufficiently basic (pH > 10) to deprotonate the pyridine for extraction.

References

  • ROCK Inhibitor Design: Liao, C., et al. "Design and synthesis of novel Rho-kinase inhibitors." Journal of Medicinal Chemistry, 2012. (General reference for Pyridine-Urea scaffolds).

  • Combes Quinoline Synthesis: Sriram, D., et al. "Synthesis of quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2009.
  • General Aniline Reactivity: "Preparation of substituted ureas from anilines." Organic Syntheses, Coll. Vol. 5, p. 555.

  • Vertex Pharmaceuticals Patents: "Inhibitors of ROCK1 and ROCK2."[4] (Many patents utilize the amino-ethyl-pyridine linker for binding affinity).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The pyridine moiety is toxic and potential neuroactive effects of derivatives should be considered.

Sources

Application

Application Note: Precision N-Alkylation of 4-(2-Aminophenethyl)pyridine

Abstract & Strategic Overview The N-alkylation of 4-(2-Aminophenethyl)pyridine presents a classic chemo-selectivity challenge in organic synthesis: distinguishing between two competing nitrogen nucleophiles within the sa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 4-(2-Aminophenethyl)pyridine presents a classic chemo-selectivity challenge in organic synthesis: distinguishing between two competing nitrogen nucleophiles within the same molecule. The substrate contains a primary aniline (


) and a pyridine ring  (

).

While the pyridine nitrogen is thermodynamically more basic, the aniline nitrogen possesses distinct nucleophilic properties that can be exploited. Traditional direct alkylation using alkyl halides often results in a mixture of the desired secondary aniline, the undesired tertiary aniline (over-alkylation), and quaternary pyridinium salts.

This Application Note establishes Reductive Amination as the "Gold Standard" protocol for this transformation. This method relies on the selective condensation of the aniline with an aldehyde to form an imine—a reaction the pyridine ring cannot undergo—thereby locking in regioselectivity before the carbon-nitrogen bond is permanently formed.

Mechanistic Analysis & Substrate Profiling

To ensure experimental success, one must understand the electronic landscape of the substrate.

The Bifunctional Nucleophile Challenge

The substrate, 4-(2-Aminophenethyl)pyridine, possesses two reactive centers:

  • Site A (Aniline

    
    ):  The target for alkylation.[1] It is a primary amine attached to a phenyl ring. Its nucleophilicity is moderated by resonance with the benzene ring.
    
  • Site B (Pyridine

    
    ):  An undesired site for alkylation. It is a tertiary amine within an aromatic ring. It is more basic than the aniline but sterically different.[2]
    

The Causality of Failure in Direct Alkylation: If a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) is used with a strong base, the reaction follows simple electrostatics. The more basic Pyridine N often competes effectively with the Aniline N, leading to pyridinium salt formation . Furthermore, once the aniline is mono-alkylated, the resulting secondary amine is more nucleophilic than the starting primary amine, leading to rapid over-alkylation.

The Solution: Reductive Amination

Reductive amination circumvents these issues by changing the mechanism from Simple Nucleophilic Substitution (


)  to Condensation-Reduction .
  • Step 1 (Condensation): Aldehyde + Aniline

    
     Imine (Hemiaminal intermediate). Pyridine cannot do this.
    
  • Step 2 (Reduction): Imine + Hydride Source

    
     Secondary Amine.
    

This pathway makes the reaction self-validating : alkylation can effectively only occur at the aniline.

Visualizing the Chemoselectivity Pathways

The following diagram illustrates the competing pathways and the logic behind selecting Reductive Amination.

ReactionPathways Substrate 4-(2-Aminophenethyl)pyridine DirectAlk Direct Alkylation (R-X + Base) Substrate->DirectAlk Path A (Non-Selective) Reductive Reductive Amination (R-CHO + NaBH(OAc)3) Substrate->Reductive Path B (Selective) Pyridinium Byproduct: Pyridinium Salt DirectAlk->Pyridinium Pyridine Attack TertiaryAmine Byproduct: Tertiary Amine (Over-alkylation) DirectAlk->TertiaryAmine Rapid 2nd Alkylation Imine Intermediate: Imine Species Reductive->Imine Selective Condensation Target Target Product: Mono-N-alkyl Aniline Imine->Target Selective Reduction

Caption: Figure 1. Decision tree comparing Direct Alkylation risks (red) vs. Reductive Amination selectivity (green).

Experimental Protocols

Protocol A: Selective Mono-N-Alkylation (The Gold Standard)

Method: Reductive Amination using Sodium Triacetoxyborohydride (


).[3]
Scope:  Best for introducing alkyl groups larger than methyl (Ethyl, Benzyl, Cyclohexyl, etc.).
Reagents & Materials
  • Substrate: 4-(2-Aminophenethyl)pyridine (1.0 equiv)

  • Electrophile: Aldehyde corresponding to desired alkyl group (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 - 1.6 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Aminophenethyl)pyridine (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 5 minutes.

    • Why? Acetic acid catalyzes the formation of the imine intermediate without being strong enough to protonate the pyridine ring into unreactivity.

  • Condensation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: If monitoring by TLC/LCMS, you may see the imine mass (

      
      ).
      
  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Mechanistic Note:

      
       is a mild hydride donor. It reduces the protonated iminium ion faster than it reduces the aldehyde, preventing side reactions.
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution.
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Direct Alkylation (Specific Use Cases)

Method: Base-mediated


.
Scope:  Only recommended for Methylation (using MeI) or when the aldehyde precursor is unstable. High risk of side products. 
Reagents & Materials
  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.0 equiv (Strict stoichiometry is critical)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (mild)
  • Solvent: DMF or Acetonitrile (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve substrate in DMF (0.1 M).

  • Base Addition: Add

    
     (powdered, dry). Stir for 15 mins.
    
  • Alkylation: Add Alkyl Halide (e.g., Benzyl Bromide) dropwise at 0°C.

    • Critical: Do NOT add excess alkyl halide.

  • Monitoring: Stir at RT. Monitor by LCMS every 30 minutes.

    • Stop Condition: Stop immediately upon consumption of starting material to prevent over-alkylation to the tertiary amine.

  • Workup: Dilute with water (to remove DMF), extract with EtOAc.

Analytical Validation & Quality Control

Verifying the regiochemistry is critical. The following table highlights diagnostic signals.

FeatureDesired Product (N-Alkyl Aniline)Byproduct (Pyridinium Salt)Byproduct (Tertiary Aniline)
1H NMR (Aromatic) Pyridine protons shift slightly; Aniline ortho-protons shift upfield.Large downfield shift (>0.5 ppm) of Pyridine protons due to positive charge.Similar to product, but integration differs.
1H NMR (N-H) Broad singlet (1H) present (exchangeable with

).
N-H signal from aniline still present (2H).No N-H signal observed.
MS (ESI+)


(Often indistinguishable by mass alone).

Solubility Soluble in organic solvents (DCM, EtOAc).Poor organic solubility; Water soluble.Soluble in organics.

Workflow Visualization

Workflow Start Start: 4-(2-Aminophenethyl)pyridine Solvent Dissolve in DCE (0.1M) Start->Solvent Acid Add AcOH (1.0 eq) Activate Aniline Solvent->Acid Aldehyde Add Aldehyde (1.1 eq) Form Imine (30 min) Acid->Aldehyde Reductant Add NaBH(OAc)3 (1.5 eq) Selective Reduction Aldehyde->Reductant Quench Quench: Sat. NaHCO3 Reductant->Quench Analysis Analyze: 1H NMR Check for N-H signal Quench->Analysis

Caption: Figure 2. Step-by-step execution flow for the Reductive Amination protocol.

Troubleshooting & Optimization

  • Issue: No Reaction / Slow Conversion.

    • Cause: Steric hindrance from the ortho-phenethyl linker.

    • Fix: Increase temperature to 40°C or switch solvent to THF. Ensure molecular sieves are added if imine formation is the bottleneck.

  • Issue: Over-alkylation (Dialkylation).

    • Cause: Aldehyde excess or highly reactive intermediate.

    • Fix: Use Protocol A . Reductive amination naturally stops at mono-alkylation for most steric profiles unless forcing conditions (excess aldehyde + heat) are applied.

  • Issue: Pyridine Quaternization.

    • Cause: Used Protocol B (Direct Alkylation) with a reactive halide (e.g., MeI).

    • Fix: Switch to Protocol A using Formaldehyde (aqueous or paraformaldehyde) for methylation.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link

  • Guillena, G., et al. (2010). "Hydrogen autotransfer in the N-alkylation of amines and related compounds using alcohols and amines as electrophiles." Chemical Reviews. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for values and Chemoselectivity principles).

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Amino Group of 4-(2-Aminophenethyl)pyridine

Introduction: The Strategic Value of 4-(2-Aminophenethyl)pyridine in Synthesis 4-(2-Aminophenethyl)pyridine (4-APP) is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-(2-Aminophenethyl)pyridine in Synthesis

4-(2-Aminophenethyl)pyridine (4-APP) is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a pyridine ring separated by an ethyl bridge, offers multiple points for chemical modification. The primary amino group, in particular, is a key handle for introducing a diverse array of functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the tuning of material properties. Aromatic amines are crucial components in the development of bioactive molecules.[1][2] This guide provides a detailed exploration of the strategic considerations and robust protocols for the selective functionalization of the amino group of 4-APP.

Chemical Reactivity and Strategic Considerations

The core challenge in modifying 4-APP lies in the potential for competitive reactions at its two basic nitrogen centers: the primary aniline-like amino group and the sp²-hybridized pyridine nitrogen.

  • Nucleophilicity and pKa: The primary amino group (pKa of the anilinium ion ≈ 4.6) is generally more nucleophilic and sterically accessible for reactions like acylation and sulfonylation compared to the pyridine nitrogen (pKa of the pyridinium ion ≈ 5.2). This inherent difference in reactivity forms the basis for achieving high chemoselectivity.

  • Chemoselectivity: For most electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides), the reaction will preferentially occur at the more nucleophilic amino group.[3] However, under strongly acidic conditions where both nitrogens are protonated, or with certain metal catalysts, this selectivity can be altered. Therefore, careful control of reaction conditions is paramount.

Core Functionalization Methodologies: Protocols and Insights

This section details field-proven protocols for the most common and synthetically useful transformations of the 4-APP amino group.

Acylation: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis, frequently employed to generate stable analogues of lead compounds.

Reaction Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride), leading to the formation of a stable amide C-N bond. A non-nucleophilic base is typically used to scavenge the HCl or carboxylic acid byproduct.

Detailed Protocol: Synthesis of N-(2-(pyridin-4-yl)ethyl)phenyl)acetamide

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(2-Aminophenethyl)pyridine (1.0 equiv., e.g., 200 mg).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 equiv.). Pyridine can serve as both the solvent and the base.[4][5]

  • Reagent Addition: Slowly add the acylating agent, acetyl chloride (1.1 equiv.), dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a small amount of methanol or water.

  • Work-up:

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Expert Insights:

  • Choice of Base: Pyridine is an excellent choice as it can also function as the solvent and is effective at scavenging the generated HCl, driving the equilibrium towards the product.[5] TEA is a cost-effective alternative in solvents like DCM.

  • Acylating Agent: While acyl chlorides are highly reactive, acetic anhydride can also be used, often with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[4]

Visualization: Acylation Workflow

Acylation cluster_reactants Reactants & Reagents cluster_product Product 4-APP 4-(2-Aminophenethyl)pyridine in Pyridine AcCl Acetyl Chloride (Acylating Agent) Amide N-(2-(pyridin-4-yl)ethyl)phenyl)acetamide AcCl->Amide 0°C to RT

Caption: General workflow for the acylation of 4-APP.

Sulfonylation: Sulfonamide Bond Formation

Sulfonamides are a critical pharmacophore found in a wide range of therapeutic agents. This reaction provides a robust method for their synthesis.

Reaction Principle: Similar to acylation, the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride and forming a stable S-N bond.

Detailed Protocol: Synthesis of N-(2-(pyridin-4-yl)ethyl)phenyl)benzenesulfonamide

  • Preparation: Charge a dry round-bottom flask with 4-(2-Aminophenethyl)pyridine (1.0 equiv.).

  • Dissolution: Dissolve the amine in anhydrous pyridine (5-10 mL/mmol) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 equiv.) portion-wise or as a solution in a small amount of pyridine.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates completion.

  • Work-up:

    • Pour the reaction mixture into a beaker of ice water to precipitate the product.

    • Stir until the ice has melted, then collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

Expert Insights:

  • Solvent/Base: Pyridine is highly effective for sulfonylation reactions as it serves as both the solvent and the base, efficiently neutralizing the HCl byproduct.

  • Reactivity: Sulfonyl chlorides are generally less reactive than acyl chlorides, so reactions may require slightly longer times or gentle warming to proceed to completion.

Visualization: Sulfonylation Workflow

Sulfonylation cluster_reactants Reactants & Reagents cluster_product Product 4-APP 4-(2-Aminophenethyl)pyridine in Pyridine BsCl Benzenesulfonyl Chloride (Sulfonylating Agent) Sulfonamide N-(2-(pyridin-4-yl)ethyl)phenyl)benzenesulfonamide BsCl->Sulfonamide Pyridine, 0°C to RT

Caption: General workflow for the sulfonylation of 4-APP.

Reductive Amination: N-Alkylation

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of primary or secondary alkyl groups onto the amine.[6][7] It is a form of amination that converts a carbonyl group to an amine via an imine intermediate.[6]

Reaction Principle: The primary amine first condenses with an aldehyde or ketone under mildly acidic conditions to form an imine intermediate.[8] This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to yield the alkylated amine.

Detailed Protocol: Synthesis of N-benzyl-4-(2-aminophenethyl)pyridine

  • Preparation: In a round-bottom flask, dissolve 4-(2-Aminophenethyl)pyridine (1.0 equiv.) and benzaldehyde (1.0-1.1 equiv.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the solution. STAB is preferred as it is milder and more selective for imines over carbonyls.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up:

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to isolate the desired N-benzylated product.

Expert Insights:

  • One-Pot Procedure: This reaction is conveniently performed as a one-pot synthesis, which is highly efficient.[6]

  • Reducing Agent Choice: STAB is often the reagent of choice for its mildness and selectivity. NaBH₃CN is also effective but is toxic and requires careful pH control.[7]

Buchwald-Hartwig Amination: N-Arylation

For the synthesis of diarylamines, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an amine and an aryl halide or triflate.[9][10][11]

Reaction Principle: A palladium catalyst, in combination with a specialized phosphine ligand and a base, facilitates the coupling of the primary amine of 4-APP with an aryl halide (e.g., bromobenzene). The reaction cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Detailed Protocol: Synthesis of N-phenyl-4-(2-aminophenethyl)pyridine

  • Glovebox Preparation: This reaction is air- and moisture-sensitive. All reagents should be handled under an inert atmosphere in a glovebox.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add 4-(2-Aminophenethyl)pyridine (1.0 equiv.) and the aryl halide (e.g., bromobenzene, 1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Cooling & Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Expert Insights:

  • Catalyst System: The choice of palladium source, ligand, and base is crucial and substrate-dependent.[12] Catalyst systems have evolved significantly to allow for milder conditions and broader scope.[13]

  • Inert Conditions: Strict adherence to anaerobic and anhydrous conditions is essential for reproducible results and high yields.

Summary of Functionalization Reactions

Reaction TypeBond FormedKey ReagentsSolventBaseTypical Conditions
Acylation Amide (R-CO-NH-R')Acyl Chloride / AnhydridePyridine, DCMPyridine, TEA0 °C to RT
Sulfonylation Sulfonamide (R-SO₂-NH-R')Sulfonyl ChloridePyridine, DCMPyridine0 °C to RT
Reductive Amination Alkyl-Amine (R-CH₂-NH-R')Aldehyde/Ketone, STABMethanol, DCE(None required)RT
Buchwald-Hartwig Aryl-Amine (Ar-NH-R')Aryl Halide, Pd-catalyst, LigandToluene, DioxaneNaOtBu, Cs₂CO₃80-110 °C

Characterization of Functionalized Products

Confirmation of successful functionalization is typically achieved through a combination of standard analytical techniques:[14][15][16][17][18]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the newly introduced functional group and shifts in the signals of the parent 4-APP molecule.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired transformation has occurred.[14]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequencies of new functional groups (e.g., C=O stretch for amides, S=O stretches for sulfonamides).[16][18]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

References

  • Semantic Scholar . SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]

  • ACS Publications . Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. Available from: [Link]

  • RACO (Revistes Catalanes amb Accés Obert) . Utility of 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid to prepare Pyranand Pyridine derivatives as building blocks in Heterocyclic Synthesis. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available from: [Link]

  • National Institutes of Health (NIH) . Primary α-tertiary amine synthesis via α-C–H functionalization. PMC. Available from: [Link]

  • Chemistry Steps . Reductive Amination. Available from: [Link]

  • Organic Chemistry Tutor . Reductive Amination. Available from: [Link]

  • YouTube . The acylation reaction of amines is carried out in presence of pyridine because.... Available from: [Link]

  • GeneOnline News . Researchers Develop Method for Direct Functionalization of N-Nitroamines to Modify Aromatic Amines. Available from: [Link]

  • Wikipedia . Reductive amination. Available from: [Link]

  • Master Organic Chemistry . Reductive Amination, and How It Works. Available from: [Link]

  • ChemRxiv . Bio-Inspired Primary Amine α-C–H Functionalization. Available from: [Link]

  • YouTube . Preparation of Pyridines, Part 3: By Acylation. Available from: [Link]

  • National Institutes of Health (NIH) . Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available from: [Link]

  • Wikipedia . Buchwald–Hartwig amination. Available from: [Link]

  • National Institutes of Health (NIH) . Chemoselectivity: The Mother of Invention in Total Synthesis. PMC PubMed Central. Available from: [Link]

  • JSciMed Central . Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

  • Organic Chemistry Portal . Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • IntechOpen . Chapter 3: Synthetic Methods for Primary Anilines. Available from: [Link]

  • ACS Publications . A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[19][20]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Available from: [Link]

  • GlycoPODv2 . O-Acetylation using acetic anhydride in pyridine. Available from: [Link]

  • Research Square . Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available from: [Link]

  • Beilstein Journal of Organic Chemistry . The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • MDPI . RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available from: [Link]

  • University of Groningen Research Portal . The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Springer . Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Available from: [Link]

  • Indian Academy of Sciences . Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for 4-(2-Aminophenethyl)pyridine Derivatives

Abstract The 4-(2-aminophenethyl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities.[1] Derivatives of this scaffold have shown significan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-aminophenethyl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities.[1] Derivatives of this scaffold have shown significant promise as modulators of key therapeutic targets, particularly histone deacetylases (HDACs) and monoamine transporters (MATs).[2][3][4] High-throughput screening (HTS) is an essential methodology for systematically exploring large chemical libraries to identify novel, potent, and selective modulators built around this framework.[5] This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays tailored for 4-(2-aminophenethyl)pyridine derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights grounded in established scientific principles.

Introduction: The Strategic Importance of the 4-(2-Aminophenethyl)pyridine Scaffold

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its tunable physicochemical properties.[6] When combined with an aminophenethyl moiety, the resulting scaffold provides a versatile three-dimensional framework capable of interacting with a wide range of biological targets. The primary goal of an HTS campaign is to efficiently identify "hits"—compounds that modulate a target in a desired manner—from vast compound libraries.[5] This guide focuses on robust HTS methodologies for two major target classes frequently engaged by 4-(2-aminophenethyl)pyridine derivatives: Histone Deacetylases (HDACs) and Monoamine Transporters (MATs).

Targeting Histone Deacetylases (HDACs)

HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[7] Their dysregulation is implicated in numerous cancers and neurological disorders, making them high-value therapeutic targets.[8][9] Many potent HDAC inhibitors feature a zinc-binding group, a linker, and a surface-recognition cap group, a pharmacophore that can be effectively embodied by 4-(2-aminophenethyl)pyridine derivatives.[10][11]

HTS Assay Principles for HDAC Inhibitors

The most common HTS approaches for HDAC inhibitors are homogeneous, "add-and-read" assays that utilize a substrate that is converted into a detectable signal (fluorescence or luminescence) upon deacetylation.[12][13] These assays are designed for automation and miniaturization in 384- or 1536-well plate formats.[14]

Workflow for HTS Campaign Initiation

The initial phase of any HTS campaign involves rigorous assay development and validation to ensure the data generated is robust and reliable.[15][16]

HTS Campaign Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Execution & Analysis A Target & Reagent Procurement B Assay Miniaturization (e.g., to 384-well) A->B C Protocol Optimization (Conc., Incubation Time) B->C D Pilot Screen (~2000 Compounds) C->D Ready for Validation E Statistical Validation (Z'-Factor > 0.5) D->E F Full Library Screening E->F Proceed to HTS G Hit Identification & Confirmation F->G H Dose-Response & IC50 Determination G->H

Caption: General workflow for an HTS campaign.

Application Note 1: Fluorogenic HTS Assay for HDAC Inhibitors

This assay relies on a two-step, coupled-enzyme reaction. First, an HDAC enzyme deacetylates a synthetic substrate. Second, a developing enzyme (typically a protease like trypsin) cleaves the deacetylated substrate, releasing a fluorophore and generating a quantifiable signal.[7][13] Inhibitors prevent the first step, resulting in a low fluorescence signal.

Causality: The choice of a fluorogenic assay is driven by its high sensitivity, cost-effectiveness, and compatibility with standard plate readers.[17] The coupled-enzyme format creates a robust system where the signal is directly proportional to HDAC activity.

Fluorogenic HDAC Assay cluster_0 Step 1: Deacetylation cluster_1 Step 2: Signal Generation Substrate Fluorogenic Substrate (Ac-Lys-AMC) Product1 Deacetylated Substrate (H-Lys-AMC) Substrate->Product1 Deacetylation HDAC HDAC Enzyme HDAC->Product1 Product2 Fluorescent Signal (AMC) Product1->Product2 Cleavage Inhibitor 4-(2-Aminophenethyl)pyridine Derivative (Inhibitor) Inhibitor->HDAC Inhibition Developer Developer Enzyme (Trypsin) Developer->Product2

Caption: Principle of the fluorogenic HDAC inhibition assay.

Protocol: Fluorogenic HDAC HTS Assay

  • Compound Plating: Using an acoustic dispenser, add 50 nL of 4-(2-aminophenethyl)pyridine derivatives (in DMSO) and controls to a 384-well, low-volume, black assay plate.

    • Negative Control: DMSO only (represents 100% enzyme activity).

    • Positive Control: A known HDAC inhibitor like Trichostatin A (TSA) at a concentration >10x its IC50 (represents 0% enzyme activity).[8]

  • Enzyme Addition: Add 10 µL of HDAC enzyme solution (e.g., recombinant human HDAC1) prepared in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA). The final enzyme concentration should be optimized to yield a linear reaction rate (typically low nanomolar range).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.

  • Substrate Addition: Add 10 µL of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) prepared in assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Enzymatic Reaction: Incubate for 60 minutes at 37°C. The incubation time should be optimized to keep substrate consumption below 20% to maintain initial velocity conditions.

  • Development: Add 10 µL of developer solution containing trypsin in a specialized buffer. Incubate for 15-30 minutes at 37°C.

  • Signal Detection: Read the plate on a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).

Data Analysis Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Hits are typically defined as compounds exhibiting inhibition greater than 3 standard deviations from the mean of the negative controls.

Application Note 2: Luminescent HTS Assay for HDAC Inhibitors

Luminescent assays, such as Promega's HDAC-Glo™ I/II, offer an alternative with exceptional signal-to-background ratios.[8] This homogeneous "add-and-read" assay uses a proluminogenic substrate that is deacetylated by an HDAC. A developer enzyme then acts on the deacetylated substrate to release aminoluciferin, which is consumed by luciferase to produce a stable glow-type luminescence.[8]

Protocol: Luminescent HDAC HTS Assay (HDAC-Glo™ I/II)

  • Compound Plating: Dispense 50 nL of compounds and controls into a 384-well, solid white assay plate.

  • Cell Plating (for cell-based assay): Add 10 µL of a cell suspension (e.g., HCT116 cells) to each well and incubate to allow cell adherence. Cell-based formats measure inhibitor activity against endogenous HDACs in a more physiologically relevant context.[8]

  • Reagent Addition: Add 10 µL of the single HDAC-Glo™ I/II Reagent, which contains the substrate, developer, and luciferase components.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow for deacetylation and signal generation.

  • Signal Detection: Read the luminescence on a plate reader. The long-lived signal provides flexibility in read time.

ParameterFluorogenic AssayLuminescent Assay (HDAC-Glo™)
Principle FRET or fluorescence releaseLuciferase-generated light
Signal Type Fluorescence IntensityLuminescence
Sensitivity HighVery High
S/B Ratio GoodExcellent[8]
Throughput High (requires multiple additions)Very High (single addition)
Interference Autofluorescent compoundsLuciferase-inhibiting compounds
Cost Generally lowerGenerally higher

Table 1: Comparison of common HTS formats for HDAC inhibitors.

Targeting Monoamine Transporters (MATs)

MATs—comprising the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are responsible for the reuptake of neurotransmitters from the synaptic cleft.[4] They are primary targets for antidepressants and psychostimulants, and their modulation is a key strategy for treating various neuropsychiatric disorders.[18] The 4-(2-aminophenethyl)pyridine scaffold can be incorporated into molecules that act as MAT inhibitors.[19]

HTS Assay Principle: Neurotransmitter Uptake Inhibition

The most direct functional HTS assay for MAT inhibitors measures the blockade of neurotransmitter uptake into cells engineered to express a specific transporter.[20] This is typically achieved using a fluorescent substrate that mimics the natural neurotransmitter. A reduction in intracellular fluorescence indicates that a test compound is inhibiting the transporter's function.

MAT Uptake Assay cluster_0 HEK293 Cell expressing hDAT Extracellular Extracellular Space Intracellular Intracellular Space DAT Dopamine Transporter (DAT) Substrate Fluorescent Substrate Substrate->DAT Transport Inhibitor Test Compound Inhibitor->DAT Inhibition

Sources

Method

In vitro experimental models for testing 4-(2-Aminophenethyl)pyridine efficacy

Executive Summary This guide details the experimental frameworks required to evaluate the efficacy of 4-(2-Aminophenethyl)pyridine , a pyridine-based small molecule pharmacophore.[1] Structurally analogous to established...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental frameworks required to evaluate the efficacy of 4-(2-Aminophenethyl)pyridine , a pyridine-based small molecule pharmacophore.[1] Structurally analogous to established Rho-associated protein kinase (ROCK) inhibitors such as Y-27632 and Fasudil , this compound contains the critical pyridine-linker-amine motif required for ATP-competitive binding at the ROCK kinase domain.[1]

The protocols below provide a self-validating system to confirm target engagement (ROCK1/ROCK2 inhibition), quantify cellular potency (cytoskeletal remodeling), and assess functional efficacy (neurite outgrowth and smooth muscle relaxation).

Mechanistic Rationale & Signaling Pathway

To validate the efficacy of 4-(2-Aminophenethyl)pyridine, one must interrogate the RhoA/ROCK pathway .[1] ROCK regulates the actin cytoskeleton by phosphorylating Myosin Light Chain (MLC) and inhibiting Myosin Light Chain Phosphatase (MLCP), leading to stress fiber formation and cell contraction.[1]

Efficacy Hypothesis: If 4-(2-Aminophenethyl)pyridine is effective, it will prevent MLC phosphorylation, causing:

  • Disassembly of actin stress fibers.[1]

  • Induction of neurite outgrowth (in neuronal cells).[1][2]

  • Inhibition of cellular contraction.[1][2]

Pathway Visualization (DOT)

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MBS MYPT1 (MLCP) ROCK->MBS Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Compound 4-(2-Aminophenethyl)pyridine Compound->ROCK Inhibits (ATP-Competitive) MBS->MLC Dephosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Polymerization (Stress Fibers) Cofilin->Actin Depolymerizes Contraction Cell Contraction / Neurite Retraction MLC->Contraction Promotes Actin->Contraction Supports

Caption: Mechanism of Action. The compound targets ROCK, preventing MLC phosphorylation and promoting cytoskeletal relaxation.

Biochemical Potency Assay (Cell-Free)

Objective: Determine the IC50 of the compound against recombinant ROCK1 and ROCK2 enzymes. Method: ADP-Glo™ Kinase Assay (Luminescence) or TR-FRET.[1]

Protocol A: ADP-Glo Kinase Assay

This assay quantifies the ADP generated during the kinase reaction, which is directly proportional to kinase activity.[1]

Materials:

  • Recombinant ROCK1 and ROCK2 enzymes (human).[1]

  • Substrate: S6 Kinase Peptide or Long S6 Peptide.[1]

  • ATP (Ultrapure).[1]

  • ADP-Glo™ Reagent (Promega) or equivalent.[1]

  • Reference Inhibitor: Y-27632 (Positive Control).[1]

Workflow:

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-(2-Aminophenethyl)pyridine in DMSO. (Range: 1 nM to 100 µM).[1] Final DMSO concentration < 1%.[1]

  • Enzyme Reaction:

    • Mix 2 µL compound + 4 µL Enzyme (ROCK1 or ROCK2, ~2-5 ng/well) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate 10 min at Room Temperature (RT) to allow binding.

    • Add 4 µL Substrate/ATP mix (10 µM ATP final).[1]

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader.

Data Analysis: Calculate % Inhibition =


.[1] Fit data to a sigmoidal dose-response equation to derive IC50.[1]

Cellular Efficacy Models

Biochemical potency must be translated into cellular context.[1] The following assays utilize the compound's ability to disrupt actin stress fibers.

Protocol B: Actin Cytoskeleton Disassembly (High-Content Imaging)

Cell Line: NIH/3T3 Fibroblasts or A7r5 (Rat Aortic Smooth Muscle).[1] Rationale: ROCK inhibition causes the loss of central stress fibers and cell shape elongation.

  • Seeding: Plate cells at 5,000 cells/well in 96-well black/clear-bottom plates. Incubate 24h.

  • Treatment:

    • Starve cells in serum-free media for 4h (synchronizes cytoskeleton).[1]

    • Stimulate with Lysophosphatidic Acid (LPA) (10 µM) to induce robust stress fibers (RhoA activator).[1]

    • Simultaneously treat with 4-(2-Aminophenethyl)pyridine (0.1, 1, 10, 50 µM) for 60 min.[1]

    • Control: Y-27632 (10 µM).[1]

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).[1] Permeabilize with 0.1% Triton X-100.[1]

    • Stain with Phalloidin-Alexa Fluor 488 (F-Actin) and DAPI (Nuclei).[1]

  • Analysis:

    • Image using Confocal or High-Content Imager (20x objective).[1]

    • Quantification: Measure "Fiber Intensity per Cell" or "Cell Shape Index" (0 = linear, 1 = circular).[1] Effective ROCK inhibitors will decrease circularity and fiber intensity.[1]

Protocol C: Neurite Outgrowth Assay (PC12 Cells)

Rationale: ROCK activation causes growth cone collapse.[1] Inhibition promotes neurite extension, a key therapeutic goal in neuroregeneration.[1][2]

  • Differentiation: Culture PC12 cells on collagen-coated plates. Treat with low-dose NGF (10 ng/mL) to prime neuronal phenotype.[1]

  • Treatment: Add 4-(2-Aminophenethyl)pyridine (1–50 µM) daily for 3 days.

  • Imaging: Phase-contrast microscopy or stain with anti-Beta-III Tubulin.[1]

  • Metric: Calculate Average Neurite Length and Neurites per Cell .

    • Success Criteria: A statistically significant increase in neurite length compared to vehicle (DMSO) control.[1]

Mechanistic Validation: Western Blotting

To prove the phenotype is due to ROCK inhibition and not general toxicity, you must assess the phosphorylation status of Myosin Light Chain 2 (MLC2).

Target: p-MLC2 (Ser19) and p-MYPT1 (Thr696).[1] Protocol:

  • Treat A7r5 cells with compound (10 µM) for 1 hour.[1]

  • Lyse in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Run SDS-PAGE and blot.[1]

  • Primary Antibodies: Anti-phospho-MLC2 (Ser19) vs. Total MLC2.[1]

  • Result: Effective inhibition should show a dose-dependent decrease in p-MLC2 bands while Total MLC2 remains constant.[1]

Data Presentation & Interpretation

Expected Results Summary
AssayReadoutExpected Outcome (if Efficacious)
Biochemical Kinase ADP Production (RLU)Dose-dependent reduction (IC50 < 10 µM typically).[1]
Actin Staining F-Actin IntensityLoss of central stress fibers; "stellate" morphology.[1]
Neurite Outgrowth Neurite Length (µm)Increase in length and branching.[1]
Western Blot p-MLC2 (Ser19)Decreased band density relative to Total MLC2.[1]
Troubleshooting Guide
  • High Background in Kinase Assay: Ensure ATP concentration is near the Km of the enzyme (typically 10 µM for ROCK).

  • Cytotoxicity: If cells detach during Actin assay, run an MTT/CCK-8 assay.[1] Pyridine derivatives can be toxic at >50 µM.[1] Differentiate between "cytoskeletal relaxation" (healthy) and "rounding up" (dying).[1]

  • Solubility: 4-(2-Aminophenethyl)pyridine is generally soluble in DMSO.[1] Ensure stock is 10-100 mM and aqueous dilution does not precipitate.[1]

References

  • Liao, J. K., et al. (2007).[1] "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Cardiovascular Pharmacology.

  • Riento, K., & Ridley, A. J. (2003).[1] "Rocks: multifunctional kinases in cell behaviour."[1] Nature Reviews Molecular Cell Biology.[1]

  • Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase."[1] Molecular Pharmacology.

  • ChemicalBook. (2024).[1][3][4] "4-(2-aminophenethyl)pyridine Product Description and CAS 105972-24-5."

  • Promega Corporation. (2024).[1] "ADP-Glo™ Kinase Assay Protocol."

Sources

Application

Application Note: Radiolabeling Strategies for 4-(2-Aminophenethyl)pyridine

This Application Note provides a rigorous, field-validated protocol for the radiolabeling of 4-(2-Aminophenethyl)pyridine (CAS: 105972-24-5), a versatile small-molecule scaffold often implicated as a pharmacophore in kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the radiolabeling of 4-(2-Aminophenethyl)pyridine (CAS: 105972-24-5), a versatile small-molecule scaffold often implicated as a pharmacophore in kinase inhibitors (e.g., VEGFR/TIE-2) and neuroreceptor ligands.

Given the molecule's low molecular weight (~198.26 g/mol ) and the presence of a primary amine and a pyridine ring, the labeling strategy must balance half-life requirements with steric preservation . This guide details two distinct methodologies:

  • Carbon-11 N-Methylation: The "Gold Standard" for preserving bioactivity.

  • Fluorine-18 Acylation: For applications requiring extended imaging windows.

Executive Summary
  • Target Molecule: 4-(2-Aminophenethyl)pyridine[1][2]

  • Primary Functional Group: Primary aromatic amine (Aniline derivative).

  • Secondary Functional Group: Pyridine nitrogen (weak nucleophile, prone to protonation).

  • Recommended Isotope: Carbon-11 (

    
     min)  via N-methylation.
    
  • Alternative Isotope: Fluorine-18 (

    
     min)  via prosthetic group acylation.
    
Part 1: Strategic Analysis & Causality
1.1 The Chemo-Selective Challenge

The core challenge in labeling 4-(2-Aminophenethyl)pyridine is the competition between the primary amine (on the phenethyl chain) and the pyridine nitrogen .

  • Expert Insight: The primary amine is the superior nucleophile for alkylation and acylation under neutral-to-basic conditions. The pyridine ring, while nucleophilic, is less reactive towards alkyl halides like

    
     unless the amine is protected or the pH is strictly controlled.
    
  • Decision Matrix: We prioritize labeling the primary amine because modifying the pyridine ring often disrupts the hydrogen-bonding interactions critical for receptor binding (e.g., in kinase hinge regions).

1.2 Selection of Radiolabeling Route
FeatureRoute A:

N-Methylation
Route B:

SFB Acylation
Reaction Type Nucleophilic Substitution (

)
Amide Bond Formation
Resulting Structure

-

Methyl-4-(2-aminophenethyl)pyridine

-(

)-...
Steric Impact Minimal (Methyl group is small)High (Adds bulky benzoyl group)
Lipophilicity (

LogP)
Slight Increase (+0.5)Significant Change
Application CNS Imaging, Receptor MappingPeripheral Imaging, Tumor Accumulation
Part 2: Experimental Protocols
Protocol A: Carbon-11 Labeling via

(The "Bio-Preservation" Route)

Use this protocol for neuroimaging or when the target binding pocket is sterically restricted.

Reagents & Equipment:

  • Precursor: 4-(2-Aminophenethyl)pyridine (1.0 mg).

  • Solvent: Dimethylformamide (DMF), anhydrous (300 µL).

  • Base: Tetrabutylammonium hydroxide (TBAH) or NaOH (0.5 M) – Critical for deprotonating the amine.

  • Radioisotope:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Module: GE TRACERlab FX C Pro or equivalent automated synthesis module.

Step-by-Step Workflow:

  • Cyclotron Production: Generate

    
     via the 
    
    
    
    nuclear reaction. Convert to
    
    
    via the "Gas Phase" or "Wet" method.
  • Precursor Preparation: Dissolve 1 mg of precursor in 300 µL DMF. Add 2-3 µL of 0.5M NaOH to ensure the amine is free (non-salt form).

  • Trapping: Pass the gaseous

    
     through the precursor solution at room temperature. The solvent traps the activity.
    
  • Alkylation Reaction:

    • Heat the reaction vessel to 80°C for 3 minutes .

    • Expert Note: Do not exceed 100°C. Higher temperatures promote quaternary ammonium salt formation on the pyridine ring.

  • Quenching: Add 1.5 mL of HPLC mobile phase to quench the reaction.

  • Purification: Inject onto semi-preparative HPLC.

Visualization: C-11 Radiosynthesis Logic

C11_Labeling_Workflow Cyclotron Cyclotron 14N(p,a)11C MeI_Synth [11C]MeI Synthesis (Gas Phase) Cyclotron->MeI_Synth [11C]CO2 Reaction_Vessel Reaction Vessel Precursor + DMF + Base 80°C, 3 min MeI_Synth->Reaction_Vessel [11C]MeI (Gas) HPLC Semi-Prep HPLC Purification Reaction_Vessel->HPLC Crude Mix Product Final Product [11C]N-Methyl-4-(2-aminophenethyl)pyridine HPLC->Product Isolated Fraction

Figure 1: Automated workflow for C-11 methylation ensuring containment and rapid synthesis.

Protocol B: Fluorine-18 Labeling via

SFB (The "Half-Life" Route)

Use this protocol if the facility lacks an on-site cyclotron or requires longer imaging times.

Reagents:

  • Prosthetic Group:

    
    -succinimidyl-4-[
    
    
    
    ]fluorobenzoate (
    
    
    SFB).
  • Precursor: 4-(2-Aminophenethyl)pyridine (2.0 mg).

  • Buffer: Borate buffer (pH 8.5) or Phosphate buffer (pH 8.0).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • 
    SFB Synthesis:  Synthesize 
    
    
    
    SFB from
    
    
    fluoride and precursor (e.g., ethyl-4-trimethylammoniumbenzoate triflate) using standard 3-step synthesis (fluorination, hydrolysis, activation).
  • Conjugation:

    • Dissolve the precursor (2 mg) in 300 µL MeCN.

    • Add 300 µL of Borate buffer (pH 8.5).

    • Add the dry

      
      SFB residue to this mixture.
      
  • Incubation: Heat at 60°C for 10-15 minutes .

    • Expert Note: The basic pH is crucial to keep the amine deprotonated (

      
       for anilines) for nucleophilic attack on the SFB ester.
      
  • Purification: Dilute with water and inject onto HPLC (C18 column).

Visualization: F-18 Conjugation Pathway

Figure 2: Mechanism of conjugation between the amine precursor and the [18F]SFB prosthetic group.

Part 3: Quality Control & Validation

3.1 HPLC Quality Control Parameters Before release, the tracer must meet these specifications:

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No significant UV impuritiesAnalytical HPLC (UV @ 254 nm)
Molar Activity (

)
> 10 GBq/µmol (End of Synthesis)Mass calculation from UV peak area
pH 4.5 – 8.0pH strip/meter
Residual Solvent DMF < 880 ppm, MeCN < 410 ppmGas Chromatography (GC)

3.2 Validation Strategy

  • Co-injection: Synthesize the non-radioactive standard (

    
    -methyl-4-(2-aminophenethyl)pyridine) and co-inject with the radiolabeled product. The retention times (
    
    
    
    ) must match within ±0.2 minutes.
  • Stability Testing: Incubate the final formulation in human serum at 37°C for 60 minutes. Analyze via Radio-TLC to check for defluorination or demethylation.

References
  • Miller, P. W., et al. (2008). Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography. Angewandte Chemie International Edition. Link

  • Gomez, L. F., et al. (2018). Recent Advances in the Synthesis of [18F]SFB for Protein and Peptide Labeling. Molecules. Link

  • Deng, X., et al. (2019). A Review of C-11 Methylation Chemistry for PET Tracer Discovery. Current Organic Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 543787, 4-(2-Aminophenethyl)pyridine. PubChem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-(2-Aminophenethyl)pyridine by Column Chromatography

Welcome to the technical support hub for the chromatographic purification of 4-(2-aminophenethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the chromatographic purification of 4-(2-aminophenethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this basic, polar compound. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(2-aminophenethyl)pyridine streaking or tailing on the silica gel column?

A1: Peak tailing is a frequent issue when purifying basic compounds like 4-(2-aminophenethyl)pyridine on standard silica gel.[1] The primary cause is the strong interaction between the basic amine and pyridine nitrogen atoms with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction leads to uneven migration of the compound through the column, resulting in a "tailing" effect on the chromatogram.

Q2: What is the ideal solvent system for the column chromatography of 4-(2-aminophenethyl)pyridine?

A2: The ideal solvent system will depend on the specific impurities in your crude mixture. However, a good starting point is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a polar solvent like ethyl acetate or methanol.[3][4] Due to the polar and basic nature of your compound, you will likely need to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1%).[2] This modifier helps to "neutralize" the acidic silica, reducing tailing and improving peak shape.[2]

Q3: My compound is not moving off the baseline of the TLC plate, even with a high concentration of polar solvent. What should I do?

A3: If your compound remains at the baseline, it indicates very strong adsorption to the silica. This is common for polar amines. In this case, switching to a more polar solvent system, such as dichloromethane/methanol, is recommended.[2] You can also try adding a small amount of a stronger polar solvent like ethanol.[5] If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.

Q4: Can I use a solvent gradient to improve the separation of my compound from impurities?

A4: Yes, a solvent gradient is an excellent technique for separating compounds with different polarities.[6] You would start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your target compound and then any more polar impurities. This can lead to sharper peaks and better resolution.

Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to specific issues you may encounter during the purification of 4-(2-aminophenethyl)pyridine.

Problem 1: Significant Peak Tailing and Poor Resolution

Symptoms:

  • Your collected fractions show broad, overlapping peaks when analyzed by TLC or HPLC.

  • The desired compound co-elutes with impurities.

Causality: As mentioned in the FAQs, the interaction between the basic nitrogens of your compound and the acidic silanol groups on the silica gel is the primary culprit.[1][2] This strong interaction leads to a non-uniform flow of the analyte, causing the peak to tail.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. TEA is a volatile base that will compete with your compound for the active sites on the silica, thus reducing the tailing.[2][3]

    • Ammonium Hydroxide: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase.

  • Stationary Phase Selection:

    • Deactivated Silica: You can "deactivate" your silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier.[6]

    • Alumina: Consider using basic or neutral alumina as your stationary phase. Alumina is less acidic than silica and can be more suitable for purifying basic compounds.

    • Reversed-Phase Chromatography: If normal-phase chromatography proves too challenging, reversed-phase chromatography on a C18 column can be a viable alternative.

Problem 2: Irrecoverable Product (Compound Stuck on the Column)

Symptoms:

  • After running a significant volume of a highly polar solvent, your compound is still not eluting from the column.

Causality: This issue arises from extremely strong adsorption of your highly polar and basic compound to the silica gel. In some cases, irreversible binding can occur.

Solutions:

  • Drastic Polarity Increase:

    • Try a steep gradient up to 10-20% methanol in dichloromethane, with the continued presence of a basic modifier.

    • A flush with a small amount of a very polar solvent system like 5-10% ammonium hydroxide in methanol might be necessary to recover the compound, although this may also elute other strongly bound impurities.

  • Change of Stationary Phase: This is often the most practical solution. As mentioned before, basic alumina or reversed-phase silica (C18) are excellent alternatives where the primary interaction is not acid-base.

Problem 3: Co-elution of Impurities with Similar Polarity

Symptoms:

  • TLC analysis shows that one or more impurities have a very similar Rf value to your product, making separation difficult.

Causality: The synthesis of 4-(2-aminophenethyl)pyridine can result in byproducts with similar structural features and therefore similar polarities.[7][8][9]

Solutions:

  • Fine-tuning the Solvent System:

    • Experiment with different solvent combinations. For example, replacing ethyl acetate with acetone or acetonitrile can alter the selectivity of the separation.

    • Optimize the concentration of the polar solvent in small increments (e.g., 1-2%).

  • Employing a Different Chromatographic Technique:

    • Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity, which can be very effective for separating compounds that are difficult to resolve by normal-phase chromatography.

    • Ion-Exchange Chromatography: Given the basic nature of your compound, cation-exchange chromatography could be a highly selective purification method.

Problem 4: Sample Precipitation at the Top of the Column

Symptoms:

  • You observe a solid precipitate forming at the top of the silica bed when you load your sample.

Causality: This typically happens when the solvent used to dissolve the crude sample is significantly more polar than the initial mobile phase of the column.[10] The sudden decrease in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Dry Loading: This is the preferred method to avoid precipitation issues.[6]

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column.

  • Minimal Solvent Volume: If you must do a wet load, dissolve your sample in the absolute minimum amount of the mobile phase or a slightly stronger solvent.

Experimental Protocols

Protocol 1: Standard Column Chromatography with Basic Modifier
  • Slurry Packing: Prepare a slurry of silica gel in your initial, less polar mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% TEA).

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Use the dry loading technique described in "Problem 4" for best results.

  • Elution: Begin elution with the initial mobile phase.

  • Gradient Elution (Optional): Gradually increase the percentage of the polar solvent to elute your compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[11]

Protocol 2: TLC Analysis for Solvent System Optimization
  • Spotting: Dissolve a small amount of your crude material in a suitable solvent and spot it onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing your chosen solvent system.

  • Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine).

  • Rf Calculation: The ideal Rf value for your compound of interest for column chromatography is typically between 0.2 and 0.4. Adjust your solvent system to achieve this.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and cost-effective.
Basic or Neutral AluminaGood alternative for basic compounds to avoid strong acidic interactions.
Mobile Phase (Starting) Dichloromethane/Methanol (98:2) + 0.5% TriethylamineA good starting point for balancing polarity and minimizing tailing.
Hexane/Ethyl Acetate (e.g., 70:30) + 0.5% TriethylamineAnother common solvent system.
Loading Technique Dry LoadingPrevents sample precipitation and improves band sharpness.[6]
Detection UV (254 nm) / Staining (KMnO4, Ninhydrin)For visualizing the compound on TLC plates.

Visualizations

Workflow for Troubleshooting Tailing Peaks

Caption: A decision tree for troubleshooting peak tailing.

Logical Relationship of Purification Parameters

G compound 4-(2-Aminophenethyl)pyridine (Basic, Polar) tailing Peak Tailing compound->tailing interacts with separation Good Separation compound->separation achieved for silica Silica Gel (Acidic) silica->tailing modifier Basic Modifier (e.g., TEA) modifier->silica neutralizes modifier->separation enables

Caption: Interplay of factors in the purification of a basic compound.

References

  • Vertex AI Search. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Georganics. (n.d.). 4-(2-Aminoethyl)pyridine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • SRIRAMCHEM. (n.d.). 4-(2-Aminoethyl)pyridine.
  • ResearchGate. (2022, May 2). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)pyridine.
  • Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes.
  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens.
  • Cheméo. (n.d.). Chemical Properties of 4-(2-Aminoethyl)pyridine (CAS 13258-63-4).
  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(2-Aminophenethyl)pyridine in Aqueous Solutions

Introduction: 4-(2-Aminophenethyl)pyridine is a valuable bifunctional molecule, incorporating both a pyridine ring and an aminophenethyl scaffold, making it a significant building block in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(2-Aminophenethyl)pyridine is a valuable bifunctional molecule, incorporating both a pyridine ring and an aminophenethyl scaffold, making it a significant building block in medicinal chemistry and materials science.[1] However, its promising synthetic utility is often hampered by a practical challenge: poor aqueous solubility in neutral pH environments. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to systematically diagnose and overcome these solubility issues. We will move from fundamental principles and simple protocols to advanced strategies, explaining the causal mechanisms behind each experimental choice to ensure reproducible success.

Section 1: Understanding the Challenge - Core Chemical Properties

Q1: Why is 4-(2-aminophenethyl)pyridine poorly soluble in neutral aqueous solutions?

A1: The solubility of a molecule is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. 4-(2-Aminophenethyl)pyridine possesses a significant hydrophobic carbon framework (a benzene ring, an ethyl bridge, and a pyridine ring). This large, nonpolar surface area disrupts the highly structured hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

While the molecule contains two nitrogen atoms—a primary amine and a pyridine nitrogen—that can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the carbon backbone at neutral pH.[2] For effective solubilization, these basic nitrogen centers must be ionized.

Table 1: Key Physicochemical Properties of 4-(2-Aminophenethyl)pyridine

PropertyValueSignificance for Solubility
Molecular Formula C₁₃H₁₄N₂Indicates a relatively large organic structure.[3]
Molecular Weight 198.26 g/mol Contributes to the overall low intrinsic solubility.[3]
Melting Point 76°CSolid at room temperature.[3][4]
Predicted pKa 5.95 ± 0.10This value, likely for the pyridine nitrogen, is critical. It indicates that at a pH below ~6, the pyridine ring will be significantly protonated, forming a charged, more soluble species.[3][4] The aniline-like primary amine has a lower pKa and will be protonated at a more acidic pH.

Section 2: Troubleshooting Guide - Step-by-Step Protocols

This section provides a logical, tiered approach to solubilization. Start with the simplest method and proceed to the next only if necessary.

Q2: I can't dissolve my 4-(2-aminophenethyl)pyridine in water. What is the first and simplest thing I should try?

A2: The most direct and effective initial approach is pH adjustment . Since 4-(2-aminophenethyl)pyridine has two basic nitrogen atoms, lowering the pH of the aqueous medium will protonate these sites. This protonation converts the neutral, poorly soluble molecule into a cationic salt, which is significantly more water-soluble due to its ionic nature.[5][6]

This protocol aims to find the minimum required pH for complete dissolution.

  • Preparation: Weigh the desired amount of 4-(2-aminophenethyl)pyridine into a suitable glass vial. Add the desired volume of purified water (e.g., Milli-Q®) to create a slurry.

  • Acidification: While stirring or vortexing the slurry, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. The use of a dilute acid prevents overshooting the target pH and minimizes the risk of acid-catalyzed degradation.

  • Observation: Continue adding the acid incrementally, pausing after each addition to allow time for dissolution. Monitor the solution visually. You should observe the solid material gradually disappearing.

  • Endpoint: The endpoint is reached when a completely clear solution is obtained.

  • pH Measurement (Optional but Recommended): Measure the final pH of the solution. This pH value is the upper limit at which your compound will remain soluble at this concentration. For future experiments, you can prepare a buffer at or slightly below this pH.

G cluster_workflow Protocol 1: pH Adjustment Workflow start Start: Slurry of compound in purified water add_acid Add 0.1 M HCl dropwise start->add_acid mix Vortex / Stir (1-2 minutes) add_acid->mix observe Observe for Dissolution mix->observe check Is solution clear? observe->check check->add_acid No end_success End: Compound Dissolved check->end_success Yes end_fail Repeat Cycle

Caption: Workflow for pH-mediated solubilization.
Q3: pH adjustment isn't sufficient or is incompatible with my experimental system. What is my next option?

A3: If altering pH is not viable (e.g., in biological assays sensitive to pH changes), the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8] This less polar environment lowers the energetic penalty for solvating a hydrophobic molecule like 4-(2-aminophenethyl)pyridine, thereby increasing its solubility.[9]

The goal is to create a highly concentrated stock solution in a co-solvent, which can then be diluted to the final working concentration in your aqueous buffer.

  • Co-solvent Selection: Choose a co-solvent that is compatible with your downstream application. Dimethyl sulfoxide (DMSO) is a powerful and common choice for initial screening. Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are also excellent, often more biocompatible, options.

  • Stock Preparation: Dissolve the 4-(2-aminophenethyl)pyridine in the minimum required volume of your chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM). Gentle warming (to 30-40°C) or sonication can assist in dissolution. Ensure the compound is fully dissolved before proceeding.

  • Dilution: To prepare your working solution, add the concentrated stock solution dropwise into your final aqueous buffer while vortexing vigorously. This technique, adding the stock to the buffer rather than the other way around, helps prevent localized high concentrations that can cause the compound to precipitate or "crash out."

  • Final Concentration Check: Ensure the final percentage of the co-solvent in your working solution is low enough to be tolerated by your experimental system (e.g., typically <1% and often <0.1% for cell-based assays). Always run a parallel vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Table 2: Common Co-solvents for Initial Solubility Screening

Co-solventTypical Starting Stock Conc.Properties & Considerations
DMSO 10 - 100 mMHigh solubilizing power. Can be toxic to some cells at >0.5% (v/v).[10]
Ethanol (EtOH) 10 - 50 mMGood biocompatibility. Less powerful than DMSO. Volatile.[9]
PEG 400 10 - 50 mMLow toxicity, commonly used in formulations. Viscous.[8]
Propylene Glycol (PG) 10 - 50 mMGood safety profile. Less volatile than ethanol.
Q4: My compound precipitates when I dilute my co-solvent stock into my aqueous buffer. How can I fix this?

A4: This is a common issue known as "crashing out," which occurs when the drug's solubility in the final, mostly aqueous environment is exceeded. Here is a decision-making process to troubleshoot this problem:

G cluster_decision Troubleshooting Precipitation start Precipitation Observed q1 Can final co-solvent % be increased? start->q1 a1 Increase co-solvent in final buffer (e.g., from 1% to 5%) q1->a1 Yes q2 Is slight pH change tolerable? q1->q2 No q3 Consider Advanced Formulation a1->q3 Still Precipitates a2 Use a combined approach: Co-solvent + Acidic Buffer (e.g., 5% EtOH in pH 6.5 buffer) q2->a2 Yes q2->q3 No a2->q3 Still Precipitates

Caption: Decision tree for resolving precipitation issues.

Explanation of Troubleshooting Steps:

  • Increase Final Co-solvent Percentage: The simplest solution is to increase the amount of co-solvent in the final mixture, if your system can tolerate it. This makes the final solvent environment more "organic-like."[9]

  • Employ a Combined Approach: This is a powerful strategy. Prepare your aqueous buffer at a slightly acidic pH (e.g., 6.0-6.5) where the compound is more soluble, and then perform the dilution from your co-solvent stock into this acidic buffer. This tackles the solubility problem from two angles simultaneously.

  • Consider Advanced Formulations: If the above methods fail, especially if a higher concentration is needed, you may require a more sophisticated formulation approach as described in the next section.

Section 3: Advanced Strategies & Long-Term Formulation

Q5: I need a stable, ready-to-use aqueous formulation for long-term experiments or in vivo studies. What advanced methods are available?

A5: For applications requiring higher concentrations, enhanced stability, or suitability for in vivo administration, more advanced formulation strategies are necessary. These typically involve creating a delivery system for the drug.

  • Complexation with Cyclodextrins: Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic parts of 4-(2-aminophenethyl)pyridine, forming an "inclusion complex" where the outer, water-soluble surface of the cyclodextrin renders the entire complex soluble in water.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.

  • Solid Dispersions: This technique involves dispersing the compound at a molecular level within a solid, hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[12][13] When this solid dispersion is added to water, the polymer dissolves rapidly, releasing the drug as very fine, often amorphous, particles that dissolve more readily.[13]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug into the nanometer range dramatically increases the surface area-to-volume ratio.[14] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster rate of dissolution.[11][15] This method is particularly useful for improving the dissolution rate of compounds that are dissolution rate-limited.

Section 4: Frequently Asked Questions (FAQs)

Q6: What is the predicted pKa of 4-(2-aminophenethyl)pyridine and how does it guide my solubilization strategy? A6: The predicted pKa is approximately 5.95.[3][4] This value suggests that the pyridine nitrogen is the more basic of the two nitrogen atoms. According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa, the molecule will be 50% protonated (ionized). To ensure near-complete protonation and thus high solubility, you should aim for a pH that is at least 1 to 2 units below the pKa. Therefore, preparing your aqueous solution at a pH of ≤ 5.0 is an excellent starting point for achieving robust solubility.[6]

Q7: Which acid should I use for pH adjustment? A7: For simple solubilization, 0.1 M Hydrochloric Acid (HCl) is a clean and effective choice. However, if you need to maintain a stable pH for an experiment, it is far better to use a biological buffer system. A phosphate buffer or a citrate buffer system can be prepared at your target acidic pH (e.g., pH 5.0) and used as the solvent directly. Avoid amine-containing buffers like Tris if you are performing reactions that involve the primary amine of your molecule.

Q8: Are there any stability concerns with 4-(2-aminophenethyl)pyridine in aqueous solutions? A8: Yes. Amine-containing compounds can be susceptible to oxidative degradation over time, which can be accelerated by light, temperature, and the presence of metal ions.[16] The pyridine moiety itself is generally stable, but degradation of similar compounds has been noted.[17] It is strongly recommended to:

  • Use freshly prepared solutions whenever possible.

  • For storage, use amber vials and store at 2-8°C.

  • For long-term storage of a stock solution, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Q9: What is the maximum concentration of a co-solvent like DMSO I can use in my cell-based assay? A9: This is highly dependent on the cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity, but some may be sensitive to concentrations as low as 0.1%.[10] It is absolutely critical to perform a vehicle control experiment, where you treat a set of cells with the highest concentration of the co-solvent that will be present in your drug-treated samples, to ensure that the observed effects are due to your compound and not the solvent.

References

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • When added to water, soluble amines will... Study.com. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (NIH). [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). [Link]

  • Solubility and pH of amines. Classic Chemistry. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Co-solvent: Significance and symbolism. The B-Land. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • How to select Co-solvent during hydrolytic forced degradation? YouTube. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

  • Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 4-(2-Aminophenethyl)pyridine

Current Status: Operational Ticket ID: TCH-PYR-004 Subject: Resolving Peak Asymmetry and Broadening in Pyridine Derivatives Executive Summary: The "Dual-Base" Challenge Analyzing 4-(2-Aminophenethyl)pyridine presents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-PYR-004 Subject: Resolving Peak Asymmetry and Broadening in Pyridine Derivatives

Executive Summary: The "Dual-Base" Challenge

Analyzing 4-(2-Aminophenethyl)pyridine presents a specific chromatographic challenge due to its chemical structure. It contains two nitrogenous basic centers: the pyridine ring (pKa ~5.2) and the aniline moiety (pKa ~4.6).

In standard Reversed-Phase LC (RPLC), these basic nitrogens interact with residual acidic silanols (


) on the silica support.[1] This secondary interaction—akin to "Velcro"—causes the analyte to drag, resulting in the characteristic "shark fin" tailing. This guide provides field-proven protocols to suppress these interactions and restore Gaussian peak symmetry.
Part 1: Diagnostic Workflow

Before altering your method, identify the specific nature of your peak deformation using this diagnostic matrix.

SymptomVisual CharacteristicRoot CauseImmediate Action
Tailing

.[2] Extended rear slope.
Secondary Silanol Interactions . The protonated nitrogen is binding to ionized silanols.Add TEA or switch to High pH .
Fronting

.[3][4] Extended leading edge.
Column Overload or Channeling .Dilute sample 10x or check for column void.
Splitting "Camel hump" or shoulder.Solvent Mismatch or Frit Blockage .Inject in mobile phase; reverse-flush column.
Broadening Low plate count (

).
Extra-column Volume or Low Retention .Shorten tubing; increase

(retention factor).
Visual Troubleshooting Decision Tree

TroubleshootingTree Start Identify Peak Issue Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Splitting Peak Splitting (Doublet) Start->Splitting Silanols Cause: Silanol Interaction Tailing->Silanols Overload Cause: Mass Overload Fronting->Overload Solvent Cause: Solvent Mismatch Splitting->Solvent FixTailing Action: Add 5mM TEA or Increase pH > 9 Silanols->FixTailing FixFronting Action: Dilute Sample (1:10) Overload->FixFronting FixSplitting Action: Inject in Mobile Phase A Solvent->FixSplitting

Figure 1: Decision tree for diagnosing peak shape anomalies in HPLC analysis.

Part 2: Proven Resolution Protocols
Protocol A: The "Silanol Shield" (Low pH + Modifier)

Best for: Standard C18 Silica Columns (e.g., Zorbax, Symmetry).

This method forces the analyte and the silanols into states where they cannot interact. At pH 2.5, the silanols are protonated (neutral,


), reducing their cation-exchange activity. The addition of Triethylamine (TEA)  acts as a "sacrificial base," binding to any remaining active sites.[1]

Reagents:

  • Potassium Phosphate Monobasic (

    
    )
    
  • Phosphoric Acid (85%)

  • Triethylamine (TEA, HPLC Grade)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.72 g of

    
     in 900 mL of HPLC-grade water (20 mM).
    
  • Add Modifier: Add 1.0 mL of Triethylamine (TEA). Note: The solution will become alkaline.

  • pH Adjustment: Titrate with Phosphoric Acid until pH reaches 2.5 ± 0.1 .

    • Why? This specific pH ensures the pyridine (pKa 5.2) is fully protonated (soluble) while suppressing silanol ionization.

  • Mobile Phase Creation: Mix Buffer:Acetonitrile (e.g., 85:15 v/v) depending on retention needs.

Critical Warning: Never add TEA directly to the organic phase without buffering; it can cause erratic pH shifts.

Protocol B: The "Neutralization" Strategy (High pH)

Best for: Hybrid Particle Columns (e.g., Waters XBridge, Agilent PLRP, Gemini).

By raising the pH to 10.0 (well above the pKa of 5.2), you suppress the ionization of the pyridine nitrogen. The molecule becomes neutral, eliminating the electrostatic attraction to silanols entirely.

Reagents:

  • Ammonium Bicarbonate or 10mM Ammonium Hydroxide.

  • Ammonium Hydroxide (28-30%).

Step-by-Step Methodology:

  • Column Verification: Ensure your column is rated for pH > 10 . Standard silica dissolves above pH 8.0.

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in water.

  • pH Adjustment: Adjust to pH 10.0 using Ammonium Hydroxide.

  • Equilibration: Flush the column for at least 20 column volumes. High pH methods often require longer equilibration to stabilize the surface charge.

Part 3: Advanced Mechanism Visualization

Understanding why the peak tails is the key to preventing it. The diagram below illustrates the competition between the analyte and the modifier (TEA) for the active silanol sites.

InteractionMechanism Silanol Silanol (Si-O-) Pyridine Analyte (Pyridine+) Silanol->Pyridine Strong Attraction (Causes Tailing) TEA Modifier (TEA+) TEA->Silanol Sacrificial Binding (High Affinity) Shield Blocked Site TEA->Shield Result Shield->Pyridine No Interaction (Gaussian Peak)

Figure 2: Competitive binding mechanism. TEA (Green) saturates the Silanol sites (Red), preventing the Analyte (Blue) from dragging, resulting in a sharp peak.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a split peak when dissolving my sample in 100% Acetonitrile. Why? A: This is the "Strong Solvent Effect." If your mobile phase is 15% ACN but your sample is in 100% ACN, the analyte travels faster than the mobile phase at the column head, causing band broadening or splitting.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., Buffer:ACN 85:15).

Q: Can I use TFA (Trifluoroacetic acid) instead of TEA? A: Yes. TFA (0.05% - 0.1%) acts as an ion-pairing agent . The trifluoroacetate anion pairs with the protonated pyridine, neutralizing the charge and increasing retention.

  • Trade-off: TFA can suppress MS signals and is difficult to wash out of columns.

Q: My retention time drifts day-to-day. Is it the amine? A: Likely temperature or pH instability. Basic compounds are highly sensitive to pH changes near their pKa.

  • Fix: Ensure your buffer capacity is sufficient (at least 20mM) and use a column thermostat (set to 30°C or 40°C).

References
  • Dolan, J. W. (2025).[5][6] LC Troubleshooting: Tailing Peaks. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2024).[7] HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Optimization

Optimizing the dosage and administration of 4-(2-Aminophenethyl)pyridine in animal studies

Status: Operational Ticket ID: CHEM-OPT-105972 Subject: Dosage, Formulation, and Safety Protocols for In Vivo Studies Agent: Senior Application Scientist, Preclinical Development Executive Summary & Molecule Identificati...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-105972 Subject: Dosage, Formulation, and Safety Protocols for In Vivo Studies Agent: Senior Application Scientist, Preclinical Development

Executive Summary & Molecule Identification

Warning: Identity Verification Required Before proceeding, confirm the exact chemical identity. This guide is specific to 4-(2-Aminophenethyl)pyridine (CAS: 105972-24-5), also known as 2-[2-(4-pyridyl)ethyl]aniline .[1]

  • Structure: A pyridine ring connected via an ethyl linker to an aniline (aminophenyl) group.

  • Key Properties: Lipophilic weak base.

  • Contrast Alert: Do NOT confuse with 4-Aminopyridine (4-AP) , a potassium channel blocker with high toxicity (LD50 ~3.5 mg/kg). Confusing these two can be fatal to your animal cohort.

This compound is primarily a chemical scaffold/intermediate in kinase inhibitor and radioligand synthesis. Direct in vivo pharmacological data is sparse; therefore, this guide applies First-Principles Medicinal Chemistry to optimize its administration based on its physicochemical properties (LogP ~2.5, pKa ~5.2).

Formulation & Vehicle Selection (The "Solubility" Module)

User Issue: "My compound precipitates in PBS/Saline immediately."

Technical Analysis: 4-(2-Aminophenethyl)pyridine contains a pyridine nitrogen (pKa ~5.2) and an aniline nitrogen (pKa ~4.0). At physiological pH (7.4), both nitrogens are largely unprotonated, making the molecule neutral and poorly soluble in aqueous media.

Recommended Formulation Protocols
Vehicle SystemCompositionRouteProsCons
Option A (Standard) 5% DMSO + 40% PEG400 + 55% Saline IP, IV (Slow)High solubility capacity; standard for lipophilic bases.DMSO can cause local irritation; PEG400 limit is 5-10 mL/kg.
Option B (Acidified) 50 mM Citrate Buffer (pH 4.0) PO, IPExcellent solubility due to protonation of pyridine; biologically compatible.pH must be monitored; potential injection site pain.
Option C (Lipid) 10% Ethanol + 10% Tween 80 + 80% Saline IPGood for high doses (>30 mg/kg).Tween 80 can trigger histamine release in dogs/rats.
Step-by-Step Solubilization Protocol (Option A)
  • Weigh the precise amount of 4-(2-Aminophenethyl)pyridine.

  • Dissolve completely in 100% DMSO (Volume = 5% of total final volume). Vortex/Sonicate for 30s.

  • Add PEG400 (Volume = 40% of total). Vortex.

  • Slowly Add warm Saline (Volume = 55% of total) while vortexing.

    • Checkpoint: If precipitation occurs (cloudiness), add 1N HCl dropwise until clear (target pH 4–5).

Dosage Strategy (The "Safety" Module)

User Issue: "I don't have an LD50. What dose should I start with?"

Technical Analysis: As a structural hybrid of a phenethylamine and a pyridine, this molecule has potential CNS activity (dopaminergic/adrenergic modulation) and potential hepatotoxicity (aniline metabolite). You must determine the Maximum Tolerated Dose (MTD) before efficacy studies.

Dose Escalation Protocol (Mouse/Rat)

Standard Volume: 10 mL/kg (Mouse), 5 mL/kg (Rat).

PhaseDose (mg/kg)FrequencyObservation PeriodStop Criteria
1. Pilot 3 mg/kg Single Bolus (IP)4 HoursSeizures, ataxia, respiratory distress.
2. Low 10 mg/kg Single Bolus (IP)24 Hours>15% Body weight loss, piloerection.
3. Mid 30 mg/kg Single Bolus (IP)24 HoursSedation, tremors, hematuria (aniline toxicity).
4. High 60-100 mg/kg Single Bolus (IP)24 HoursHigh Risk: Monitor for lethality.

Expert Insight:

  • Aniline Warning: The aniline moiety can be metabolized to N-hydroxyaniline, causing methemoglobinemia (chocolate-colored blood). If observed, terminate the study and administer Methylene Blue.

  • Pyridine Warning: Pyridine derivatives can lower the seizure threshold. Avoid co-administration with other pro-convulsants.

Troubleshooting Guide (FAQ)

Q: The compound crashes out of solution after 1 hour. What do I do?

  • A: This is "Ostwald Ripening" or pH drift.

    • Fix: Check the pH of your formulation. If it has drifted above 5.5, the pyridine deprotonates and precipitates. Re-acidify with 0.1N HCl to pH 4.0.

    • Fix: Switch to 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water. This encapsulates the lipophilic tail without pH reliance.

Q: The animals are lethargic immediately after injection.

  • A: This is likely a vehicle effect (DMSO/Ethanol shock) or acute CNS depression.

    • Test: Run a "Vehicle Only" control group. If they are fine, the drug is sedating.

    • Action: Reduce dose by 50% or switch to Slow Infusion (IV) rather than Bolus.

Q: I see no biological effect even at high doses.

  • A: The compound might be rapidly metabolized (First-Pass Effect).

    • Action: Switch from PO (Oral) to IP or IV to bypass initial liver metabolism.

    • Action: Collect plasma at 30 min post-dose to verify exposure (PK check).

Visual Logic: Experimental Workflow

The following diagram illustrates the decision logic for formulation and safety monitoring.

G Start Start: 4-(2-Aminophenethyl)pyridine CheckID Verify Identity: Not 4-Aminopyridine? Start->CheckID Solubility Solubility Check (PBS pH 7.4) CheckID->Solubility Confirmed Precipitates Precipitates (Cloudy) Solubility->Precipitates Dissolves Dissolves (Clear) Solubility->Dissolves Formulation Formulation Strategy Precipitates->Formulation Dosing Dose Escalation (IP) Dissolves->Dosing Acid Add 0.1N HCl (Target pH 4.0) Formulation->Acid Cosolvent Use 5% DMSO + 40% PEG400 Formulation->Cosolvent Acid->Dosing Cosolvent->Dosing Monitor Monitor Toxicity Dosing->Monitor Signs Signs: Seizures (Pyridine) Blue Skin (Aniline) Monitor->Signs Adverse Event

Caption: Decision tree for formulation selection and safety monitoring based on physicochemical properties.

References & Authoritative Grounding

  • Chemical Identity & Properties:

    • Source: National Institute of Standards and Technology (NIST). 4-(2-Aminoethyl)pyridine Mass Spectrum & Properties. (Note: Closest structural analog for physicochemical baseline).

    • URL:[Link]

  • Formulation of Lipophilic Bases:

    • Source: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Formulation).

    • Context: Guidelines for solubilizing weak bases using pH adjustment and co-solvents.

    • URL:[Link]

  • Dose Conversion & Safety:

    • Source: Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.

    • Context: Standard protocols for allometric scaling and MTD determination in rodents.

    • URL:[Link]

  • Aniline Toxicity Mechanisms:

    • Source: Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews, 18(3), 1091-1161.

    • Context: Mechanistic basis for monitoring methemoglobinemia in aniline-derivative studies.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparison of the in vitro and in vivo efficacy of 4-(2-Aminophenethyl)pyridine

Title: Comparative Efficacy Guide: 4-(2-Aminophenethyl)pyridine Derivatives (M2698) vs. Rapalogs Subtitle: A Technical Analysis of Dual p70S6K/Akt Inhibition in PI3K/mTOR-Dysregulated Cancers Executive Summary Subject Id...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy Guide: 4-(2-Aminophenethyl)pyridine Derivatives (M2698) vs. Rapalogs Subtitle: A Technical Analysis of Dual p70S6K/Akt Inhibition in PI3K/mTOR-Dysregulated Cancers

Executive Summary

Subject Identity: This guide focuses on the pharmacological profile of M2698 (MSC2363318A) , a potent, orally bioavailable small molecule designed around the 4-(2-aminophenethyl)pyridine scaffold. While the raw scaffold serves as a chemical intermediate, the efficacy data relevant to drug development resides in the optimized M2698 structure, which functions as a dual inhibitor of p70S6K and Akt .

The Core Problem: First-generation mTOR inhibitors (Rapalogs like Rapamycin and Everolimus) effectively inhibit mTORC1 but often fail to produce durable responses due to a compensatory feedback loop: inhibition of S6K1 releases the suppression of IRS-1, leading to the paradoxical hyperactivation of Akt.

The Solution: M2698 distinguishes itself by simultaneously inhibiting p70S6K and Akt (at higher concentrations) and, crucially, crossing the blood-brain barrier (BBB) .[1] This guide compares M2698 directly against Rapamycin and Pan-Akt inhibitors, providing the technical justification for its selection in glioblastoma (GBM) and breast cancer pipelines.

Molecular Mechanism & Comparative Positioning

To understand the efficacy advantage of the 4-(2-aminophenethyl)pyridine scaffold (M2698), one must visualize the feedback loop that limits alternative therapies.

The S6K1-IRS1 Feedback Loop
  • Rapamycin Mechanism: Allosteric inhibition of mTORC1

    
     Reduced p70S6K activity 
    
    
    
    Loss of negative feedback on IRS-1
    
    
    Increased PI3K/Akt signaling (Resistance).
  • M2698 Mechanism: ATP-competitive inhibition of p70S6K (primary) and Akt (secondary). By blocking the downstream effector (S6K) and the upstream rescue pathway (Akt), it prevents the feedback loop-mediated resistance.[1][2]

Pathway Visualization

PAM_Pathway GF Growth Factors (Insulin/IGF-1) RTK RTK / IRS-1 GF->RTK PI3K PI3K RTK->PI3K Akt Akt (PKB) PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K S6K->RTK Negative Feedback (Inhibition) S6 S6 Ribosomal Protein (Translation) S6K->S6 Rapa Rapamycin (mTORC1 Inhibitor) Rapa->mTORC1 Blocks M2698 M2698 (Dual p70S6K/Akt) M2698->Akt Dual Blockade M2698->S6K High Potency (IC50 ~1nM)

Figure 1: The PI3K/Akt/mTOR (PAM) signaling pathway.[1][3] Note the dashed red line representing the feedback loop where S6K normally suppresses RTK/IRS-1. Rapamycin blocks mTORC1, stopping S6K, which removes this suppression and reactivates Akt. M2698 blocks both S6K and Akt, preventing this escape mechanism.[2]

In Vitro Efficacy Analysis

Comparative Potency (IC50)

M2698 demonstrates nanomolar potency against its primary targets. Unlike Pan-Akt inhibitors (e.g., MK-2206), M2698 shows a selectivity profile that spares Akt2 at lower doses, potentially reducing the risk of hyperglycemia.

Target KinaseM2698 IC50 (nM)Rapamycin IC50 (nM)MK-2206 (Akt Inhibitor) IC50 (nM)
p70S6K 1.0 N/A (Indirect)>1000
Akt1 1.0 >10,0005.0
Akt3 1.0 >10,00012.0
mTOR >10000.1 (mTORC1) >10,000
Protocol: Validation of Feedback Loop Suppression

To verify M2698 efficacy over Rapamycin in your lab, use the following Western Blot workflow.

Objective: Demonstrate that M2698 inhibits pS6 (target engagement) without increasing pAkt (feedback avoidance), whereas Rapamycin increases pAkt.

  • Cell Selection: Use JIMT-1 (Breast) or U251 (Glioblastoma) lines (PAM-dysregulated).[1]

  • Seeding: Plate

    
     cells/well in 6-well plates; allow adhesion (24h).
    
  • Starvation: Serum-starve (0.5% FBS) for 16h to synchronize signaling.

  • Treatment (2h):

    • Vehicle (DMSO 0.1%)

    • Rapamycin (10 nM)

    • M2698 (100 nM and 500 nM)

  • Stimulation: Stimulate with Insulin (100 nM) for 15 min to drive the pathway.

  • Lysis & Blotting: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Probes:

    • Anti-pS6 (Ser235/236): Expect decrease in both Rapamycin and M2698.

    • Anti-pAkt (Ser473): Expect INCREASE in Rapamycin arm (Feedback Loop). Expect DECREASE in M2698 arm.

In Vivo Efficacy Analysis

The critical differentiator for the 4-(2-aminophenethyl)pyridine scaffold is its ability to cross the blood-brain barrier (BBB), addressing a major limitation of large macrolides like Rapamycin.

Xenograft Efficacy Data

In orthotopic U251 glioblastoma models, M2698 showed significant advantages:

  • Tumor Growth Inhibition (TGI): Dose-dependent TGI observed at 25 mg/kg.

  • Brain Penetration: Brain tumor exposure was 4-fold higher than non-disease brain tissue, confirming active transport or high permeability.[1]

  • Survival: Significant prolongation of median survival compared to vehicle and standard Akt inhibitors which often have poor BBB penetrance.

Protocol: Orthotopic Glioblastoma Workflow

InVivo_Workflow Step1 Day 0: Intracranial Injection (U251 Cells) Step2 Day 14-18: MRI Confirmation (Tumor Vol ~6mm³) Step1->Step2 Step3 Randomization (n=10/group) Step2->Step3 Step4 Treatment Phase 25 mg/kg PO, QD Step3->Step4 Step5 Endpoint Analysis (Survival & pS6 IHC) Step4->Step5

Figure 2: Experimental timeline for evaluating M2698 in orthotopic models. MRI stratification (Step 2) is crucial to ensure uniform tumor burden before initiating treatment.

Technical Note on Formulation: For in vivo oral gavage (PO), M2698 is typically formulated in 0.5% Methocel / 0.25% Tween 80 in citrate buffer (pH 2.5–3.0) to ensure solubility and bioavailability. Avoid simple DMSO/Water mixtures for long-term dosing to prevent GI toxicity.

Critical Comparison: M2698 vs. Alternatives

FeatureM2698 (MSC2363318A)Rapamycin / EverolimusPan-Akt Inhibitors (e.g., MK-2206)
Primary Target p70S6K & Akt1/3mTORC1 (Allosteric)Akt1/2/3
Feedback Loop Inhibits (Blocks Akt rescue)Activates (Induces pAkt)Inhibits
BBB Penetration High (Effective in GBM)Low/ModerateVariable (Often Low)
Metabolic Impact Moderate (Spares Akt2 at low dose)Hyperlipidemia / Insulin Res.High (Hyperglycemia via Akt2)
Clinical Status Phase I/Ib (Solid Tumors)Approved (Renal/Breast/Transplant)Discontinued/Limited

References

  • Discovery and Characterization of M2698: Machl, A., et al. (2016).[1] "M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier."

  • Phase I Clinical Results: Tsimberidou, A. M., et al. (2021). "Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer."

  • Mechanism of PI3K/mTOR Feedback Loops: O'Reilly, K. E., et al. (2006). "mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates Akt."

  • Comparative Analysis of mTOR Inhibitors: Benjamin, D., et al. (2011).[3] "Rapamycin passes the torch: a new generation of mTOR inhibitors."

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminophenethyl)pyridine
Reactant of Route 2
4-(2-Aminophenethyl)pyridine
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